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  • Product: 7-Methoxy-6-methyl-indan-4-carbaldehyde
  • CAS: 1092553-16-6

Core Science & Biosynthesis

Foundational

7-Methoxy-6-methyl-indan-4-carbaldehyde molecular weight and formula

An In-Depth Technical Guide to 7-Methoxy-6-methyl-indan-4-carbaldehyde: Synthesis, Properties, and Applications Abstract This technical guide provides a comprehensive overview of 7-Methoxy-6-methyl-indan-4-carbaldehyde,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Methoxy-6-methyl-indan-4-carbaldehyde: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-6-methyl-indan-4-carbaldehyde, a substituted indane derivative with significant potential as a versatile intermediate in organic synthesis and a scaffold for drug discovery. We will delve into its fundamental molecular and physicochemical properties, explore robust synthetic pathways with mechanistic insights, detail its chemical reactivity, and discuss its potential applications in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Molecular Profile and Physicochemical Properties

7-Methoxy-6-methyl-indan-4-carbaldehyde is a bicyclic aromatic aldehyde. The indane core, consisting of a benzene ring fused to a cyclopentane ring, provides a rigid and synthetically versatile framework.[1] The specific substitution pattern—a methoxy and a methyl group on the aromatic ring and a carbaldehyde (formyl) group—imparts distinct electronic and steric properties that govern its reactivity and potential biological activity.[1]

Table 1: Core Physicochemical Data

PropertyValueSource
Molecular Formula C₁₂H₁₄O₂Derived
Molecular Weight 190.24 g/mol [1]
CAS Number 1092553-16-6[1]
Appearance Not specified; likely a solidInferred
InChI Key URHKYMXTWTUNAR-UHFFFAOYSA-N[1]
Spectroscopic Signature

The structural identity of 7-Methoxy-6-methyl-indan-4-carbaldehyde can be unequivocally confirmed through standard spectroscopic techniques. The following table outlines the anticipated chemical shifts in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, based on the analysis of its functional groups and related structures.[1][2]

Table 2: Predicted NMR Spectroscopic Data

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR Aldehyde (-CHO)9.5 - 10.5Singlet (s)Highly deshielded due to the electron-withdrawing carbonyl and aromatic ring anisotropy.[1]
Aromatic (Ar-H)6.8 - 7.5Singlet (s)A single proton remains on the aromatic ring.
Methoxy (-OCH₃)3.8 - 4.1Singlet (s)Typical range for an aryl methoxy group.[2]
Aliphatic (-CH₂-)2.5 - 3.2Multiplets (m)Protons of the cyclopentane ring.
Methyl (-CH₃)2.2 - 2.5Singlet (s)Aromatic methyl group.
¹³C NMR Carbonyl (C=O)190 - 195-Characteristic chemical shift for an aromatic aldehyde.[2]
Aromatic (Ar-C)110 - 160-Includes substituted and unsubstituted carbons.
Methoxy (-OCH₃)55 - 58-Typical range for an aryl methoxy carbon.[2]
Aliphatic (-CH₂)25 - 40-Carbons of the cyclopentane ring.
Methyl (-CH₃)15 - 20-Aromatic methyl carbon.

The Indane Scaffold: A Privileged Structure in Medicinal Chemistry

The indane core is recognized as a "privileged scaffold" in medicinal chemistry, as this structural motif is present in numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid conformation allows for the precise spatial arrangement of substituents, which can lead to high-affinity interactions with biological targets. The established success of indane-based drugs, such as the anti-Alzheimer's agent Donepezil and the anti-inflammatory drug Sulindac, underscores the therapeutic potential of novel indane derivatives.[1]

cluster_core Core Structure cluster_derivatives Examples Indane Indane Scaffold Target 7-Methoxy-6-methyl- indan-4-carbaldehyde Indane->Target is the core of Drug1 Donepezil (Anti-Alzheimer's) Indane->Drug1 is the core of Drug2 Sulindac (Anti-inflammatory) Indane->Drug2 is the core of

Caption: The indane scaffold as a core component in various molecules.

Synthesis and Mechanistic Insights

A robust and logical synthetic route to 7-Methoxy-6-methyl-indan-4-carbaldehyde begins with the commercially available precursor, 7-Methoxy-6-methyl-indan-1-one.[1][3] This starting material is advantageous as it already contains the correctly substituted indane core. The synthesis can be efficiently executed in a two-step sequence: reduction of the ketone, followed by formylation of the aromatic ring.

A 7-Methoxy-6-methyl-indan-1-one (Precursor) B 7-Methoxy-6-methyl-indane (Intermediate) A->B Step 1: Wolff-Kishner Reduction (Removes C=O group) C 7-Methoxy-6-methyl-indan-4-carbaldehyde (Final Product) B->C Step 2: Vilsmeier-Haack Formylation (Adds -CHO group)

Caption: Two-step synthetic workflow to the target compound.

Step 1: Wolff-Kishner Reduction of 7-Methoxy-6-methyl-indan-1-one

Causality: The first transformation required is the complete reduction of the C-1 ketone to a methylene (-CH₂) group. The Wolff-Kishner reduction is an ideal choice for this step. It operates under basic conditions, which is well-tolerated by the methoxy ether on the aromatic ring. The mechanism involves the in-situ formation of a hydrazone, followed by deprotonation and elimination of nitrogen gas to yield the desired alkane.

Experimental Protocol: Wolff-Kishner Reduction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 7-Methoxy-6-methyl-indan-1-one (1.0 eq), hydrazine hydrate (4.0 eq), and a high-boiling point solvent such as diethylene glycol.

  • Hydrazone Formation: Heat the mixture to 100-120 °C for 1-2 hours to facilitate the formation of the intermediate hydrazone.

  • Reduction: Add a strong base, such as potassium hydroxide (4.0 eq), to the reaction mixture.

  • Nitrogen Extrusion: Increase the temperature to 190-210 °C to drive the reaction. Water and excess hydrazine will distill off. The reaction is complete when nitrogen gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with dilute acid (e.g., 1M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 7-methoxy-6-methyl-indane can be purified by column chromatography if necessary.

Step 2: Vilsmeier-Haack Formylation of 7-Methoxy-6-methyl-indane

Causality: The final step is the regioselective introduction of a formyl group onto the aromatic ring. The Vilsmeier-Haack reaction is a classic and effective method for this purpose. The regioselectivity is dictated by the electronic effects of the existing substituents. Both the methoxy group at C-7 and the methyl group at C-6 are ortho-, para-directing activators.[1] The C-4 position is para to the strong activating methoxy group and is sterically accessible, making it the most favorable site for electrophilic aromatic substitution by the Vilsmeier reagent (chloroiminium cation).[1]

Experimental Protocol: Vilsmeier-Haack Reaction

  • Vilsmeier Reagent Formation: In a flask under an inert atmosphere (e.g., nitrogen or argon), cool a solvent such as N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise while maintaining the temperature. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Electrophilic Substitution: Dissolve the 7-methoxy-6-methyl-indane intermediate (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice. Then, add a saturated aqueous solution of sodium acetate or sodium bicarbonate and stir until the intermediate iminium salt is fully hydrolyzed to the aldehyde. This is often accompanied by a color change and precipitation of the product.

  • Workup and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, 7-Methoxy-6-methyl-indan-4-carbaldehyde, can be purified by recrystallization or silica gel chromatography.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity in 7-Methoxy-6-methyl-indan-4-carbaldehyde is the aldehyde functional group. This group is a versatile handle for a wide array of synthetic transformations, enabling the construction of diverse molecular libraries for screening.[1] The electron-donating nature of the methoxy and methyl groups may slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde, a factor to consider when planning reactions.[1]

Core 7-Methoxy-6-methyl- indan-4-carbaldehyde Acid Carboxylic Acid Derivative Core->Acid Oxidation (e.g., KMnO₄, PCC) Alcohol Primary Alcohol Core->Alcohol Reduction (e.g., NaBH₄, LiAlH₄) Amine Amine Derivative Core->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Alkene Alkene Derivative Core->Alkene Knoevenagel / Wittig (Active Methylene / Ylide) SecAlcohol Secondary Alcohol Core->SecAlcohol Grignard / Organolithium (R-MgBr, R-Li)

Caption: Key synthetic transformations of the aldehyde functional group.

Key Reactions:

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: Selective reduction to the primary alcohol, (7-Methoxy-6-methyl-indan-4-yl)methanol, is readily achieved with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

  • Reductive Amination: This powerful transformation converts the aldehyde into a new C-N bond. The reaction with a primary or secondary amine forms an intermediate imine/iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine.

  • Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for C-C bond formation. It can undergo Knoevenagel condensation with active methylene compounds or the Wittig reaction with phosphorus ylides to form new alkene derivatives.[1][2] Furthermore, reactions with Grignard reagents or organolithium compounds will produce secondary alcohols.[1]

Applications in Research and Drug Discovery

The true value of 7-Methoxy-6-methyl-indan-4-carbaldehyde lies in its potential as a key building block for the synthesis of novel compounds with potential therapeutic applications.

  • Scaffold for Library Synthesis: Its multiple functional handles allow for the rapid generation of a library of diverse derivatives. By varying the reactants used in the transformations described above (e.g., different amines in reductive amination, different ylides in the Wittig reaction), chemists can create a wide range of molecules for high-throughput screening against various biological targets.

  • Fragment-Based Drug Design (FBDD): The indane core itself is an excellent fragment for FBDD. The methoxy and methyl groups influence lipophilicity and can form specific interactions within a protein's binding pocket.[1] The aldehyde allows for the systematic "growing" of the fragment into more potent lead compounds.

  • Target-Oriented Synthesis: The structure can serve as a starting point for the synthesis of analogs of known biologically active molecules, such as those with anti-inflammatory or cytotoxic properties.[4]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic aldehydes should be strictly followed.

Table 3: Recommended Safety and Handling Procedures

AspectRecommendationRationale
Personal Protective Equipment (PPE) Safety glasses/goggles, nitrile gloves, lab coat.To prevent eye and skin contact. Aldehydes can be irritants.[5][6]
Engineering Controls Handle exclusively within a certified chemical fume hood.To avoid inhalation of any dusts or vapors, as aromatic aldehydes can be respiratory irritants.[6][7]
Handling Avoid generating dust. Wash hands thoroughly after handling.Standard good laboratory practice to minimize exposure.[5]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.To prevent degradation from moisture and air.[5][6]
Incompatibilities Keep away from strong oxidizing agents and strong bases.Aldehydes can be readily oxidized and may undergo condensation or other reactions with strong bases.[5]
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.To ensure environmental safety.[6]

References

  • 7-Methoxy-6-methyl-indan-4-carbaldehyde - Benchchem.
  • SAFETY D
  • MATERIAL SAFETY D
  • SAFETY D
  • Safety D
  • SAFETY D
  • 7-Methoxy-6-methyl-indan-1-one | 71846-67-8 - Sigma-Aldrich.
  • Application Notes and Protocols: 6-Methoxyquinoline-4-carbaldehyde in Organic Synthesis and Drug Discovery - Benchchem.
  • Synthesis of 7-Hydroxy-8-Methyl-4'-Methoxy-6-Formylisoflavone and Linear Hetarenochromones Based on It | Request PDF - ResearchG

Sources

Exploratory

Architecture and Synthesis of 7-Methoxy-6-methyl-indan-4-carbaldehyde: A Technical Whitepaper

Executive Summary & Pharmacological Context The bicyclic hydrocarbon indane represents a "privileged scaffold" in modern medicinal chemistry, serving as the rigid foundational framework for numerous biologically active c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The bicyclic hydrocarbon indane represents a "privileged scaffold" in modern medicinal chemistry, serving as the rigid foundational framework for numerous biologically active compounds[1]. Among its highly functionalized derivatives, 7-Methoxy-6-methyl-indan-4-carbaldehyde (CAS: 1092553-16-6) has emerged as a critical synthetic intermediate.

This specific compound is heavily utilized in the drug development pipeline for novel Thyroid Hormone Receptor beta (TRβ) selective agonists[2]. By acting as a highly tunable electrophilic handle, the carbaldehyde group allows for downstream condensations (e.g., pyrazole formation) to create therapeutics aimed at treating metabolic syndrome, intractable obesity, and dyslipidemia[2]. Crucially, drugs derived from this scaffold are designed to upregulate hepatic fatty acid oxidation without triggering the thyrotoxicosis (e.g., tachycardia) typically associated with TRα activation[2].

Physicochemical Profiling

Understanding the steric and electronic properties of this intermediate is essential for predicting its reactivity in subsequent condensation or oxidation steps. The electron-donating methoxy and methyl groups slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde, providing a controlled reaction profile[3].

PropertyValue / Description
IUPAC Name 7-methoxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde[1]
CAS Registry Number 1092553-16-6[4]
Molecular Formula C12H14O2[1]
Molecular Weight 190.24 g/mol [1]
Structural Class Bicyclic aromatic hydrocarbon (Indane derivative)
Key Functional Groups Aldehyde (-CHO), Methoxy (-OCH3), Methyl (-CH3)
Predicted ¹H NMR (Aldehyde) Singlet, δ 9.5 – 10.5 ppm (Deshielded by carbonyl & anisotropic effect)[1]

Retrosynthetic Architecture & Regiocontrol

The elegant synthesis of 7-Methoxy-6-methyl-indan-4-carbaldehyde relies on exploiting the innate symmetry of the indane ring and the directing effects of phenolic hydroxyl groups.

The sequence begins with indan-4-ol . A Casiraghi-type formylation is employed to install an aldehyde exclusively at the ortho position (C-5)[5]. This aldehyde is then completely reduced to a methyl group via catalytic hydrogenation[2]. At this stage, the intermediate (5-methyl-indan-4-ol) is structurally identical to 6-methyl-indan-7-ol due to the symmetry of the fused ring system.

Because the new methyl group now blocks the ortho position (C-6) relative to the hydroxyl group at C-7, a second formylation reaction is sterically forced to occur at the para position (C-4)[2]. Finally, the free phenol is protected via O-methylation to lock the electronic configuration of the ring[1].

Synthesis A Indan-4-ol (Starting Material) B 4-Hydroxy-indan- 5-carbaldehyde A->B MgCl2, (HCHO)n Et3N, THF, 75°C C 5-Methyl-indan-4-ol (≡ 6-Methyl-indan-7-ol) B->C H2 (250 psi), Pd/C MeOH, 60°C D 7-Hydroxy-6-methyl- indan-4-carbaldehyde C->D MgCl2, (HCHO)n Et3N, THF (Para-selective) E 7-Methoxy-6-methyl- indan-4-carbaldehyde D->E MeI, K2CO3 Acetone, Reflux

Fig 1: Retrosynthetic and forward synthesis pathway of the indane carbaldehyde scaffold.

Validated Experimental Methodologies

The following protocols are engineered as self-validating systems, ensuring that intermediate checkpoints can be verified before proceeding to the next synthetic stage.

Step 1: Casiraghi Ortho-Formylation
  • Causality: Traditional Reimer-Tiemann reactions require harsh basic conditions that often lead to polymerization. Utilizing the anhydrous MgCl₂/Triethylamine system forms a magnesium phenoxide intermediate. This complex coordinates with formaldehyde, directing the electrophilic attack exclusively to the ortho position under mild conditions[5].

  • Protocol: To a stirred suspension of anhydrous Magnesium chloride (71.0 g, 0.745 mol) and Paraformaldehyde (33.6 g, 1.12 mol) in Tetrahydrofuran (200 mL), Triethylamine (104 mL, 0.745 mol) is added at room temperature and stirred for 30 minutes. A solution of Indan-4-ol (50 g, 0.373 mol) in THF (100 mL) is added, and the mixture is heated to 70-75 °C for 6 hours[2].

  • Workup & Validation: Quench with 2N HCl (600 mL) and extract with Ethyl acetate. Distillation under vacuum yields a viscous oil that solidifies upon standing. Expected Yield: ~86%. NMR Checkpoint: ¹H NMR (DMSO-d₆) must show a distinct aldehyde proton at δ 10.04 (s, 1H) and a phenolic OH at δ 10.76 (s, 1H)[2].

Step 2: Reductive Deoxygenation
  • Causality: The benzylic nature of the newly installed aldehyde allows for complete reductive deoxygenation directly to a methyl group under high-pressure catalytic hydrogenation. This bypasses the need for a separate alcohol-to-alkane reduction step[2].

  • Protocol: To a solution of 4-Hydroxy-indan-5-carbaldehyde (5.0 g) in Methanol (80 mL), 10% w/w Palladium on Carbon (500 mg) is added. Hydrogenation is conducted in an autoclave at 240-250 psi H₂ gas at 55-60 °C for 8 hours[2].

  • Workup & Validation: Filter the reaction mixture through a Celite (hyflow) bed to remove the catalyst and distill under vacuum. Expected Yield: ~88%. NMR Checkpoint: Complete disappearance of the downfield aldehyde peak (~10.04 ppm) confirms successful reduction to 5-Methyl-indan-4-ol[2].

Step 3: Sterically Directed Para-Formylation
  • Causality: As established in the retrosynthetic architecture, the molecule is now effectively 6-methyl-indan-7-ol. The ortho positions are blocked by the new methyl group (C-6) and the fused cyclopentane ring (C-7a). Applying the Casiraghi conditions naturally forces the formylation to the para position (C-4)[2].

  • Protocol: The procedure is identical to Step 1, substituting 5-Methyl-indan-4-ol as the starting material[2].

  • Validation: Reappearance of an aldehyde singlet in the ¹H NMR spectrum (δ 9.5-10.5 ppm), shifted slightly due to its para relationship to the hydroxyl group[1][2].

Step 4: O-Methylation
  • Causality: The free phenol must be protected to lock the electronic configuration of the aromatic ring and prevent the hydroxyl group from acting as a competing nucleophile in downstream drug-assembly reactions (e.g., condensation with acetylacetone)[2].

  • Protocol: The 7-Hydroxy-6-methyl-indan-4-carbaldehyde is subjected to standard Williamson ether synthesis conditions using Methyl iodide (MeI) or Dimethyl sulfate and Potassium carbonate (K₂CO₃) in an aprotic solvent (e.g., Acetone or DMF) under reflux.

  • Validation: ¹H NMR must show a new, distinct singlet at ~3.8 ppm corresponding to the methoxy protons (-OCH₃), confirming successful O-alkylation[1].

Translational Application: TRβ-Mediated Metabolic Regulation

Once synthesized, the carbaldehyde group of 7-Methoxy-6-methyl-indan-4-carbaldehyde serves as the primary docking point for further elaboration. For instance, it readily undergoes Knoevenagel-type condensations with acetylacetone to form highly complex anilinopyrazole derivatives[2].

These derivatives act as potent, selective ligands for the Thyroid Hormone Receptor beta (TRβ) located in the liver. By selectively agonizing TRβ, these compounds bypass the cardiovascular liabilities of TRα activation, offering a targeted therapeutic pathway for intractable metabolic diseases[2].

BioPathway Scaffold 7-Methoxy-6-methyl-indan-4-carbaldehyde (Synthetic Scaffold) Ligand Anilinopyrazole Derivatives (TRβ Selective Agonists) Scaffold->Ligand Condensation & Elaboration Receptor Thyroid Hormone Receptor β (Hepatic Activation) Ligand->Receptor High Affinity Binding Metabolism Upregulation of Hepatic Fatty Acid Oxidation Receptor->Metabolism Gene Transcription Outcome Weight Loss & Improved Lipid Profile (No Thyrotoxicosis) Metabolism->Outcome Systemic Metabolic Effect

Fig 2: Pharmacological cascade from synthetic scaffold to TRβ-mediated metabolic regulation.

References

  • 1 Benchchem. 7-Methoxy-6-methyl-indan-4-carbaldehyde: Contextualization within Indane Chemistry.

  • 4 ChemicalBook. 7-methoxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde (CAS 1092553-16-6) Information.

  • 3 Benchchem. 7-Methoxy-6-methyl-indan-4-carbaldehyde Synthesis.

  • 2 Chhipa, L., et al. US20120202816A1 - Novel compounds. Google Patents.

  • 5 Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.

Sources

Foundational

Electronic Properties and Synthetic Utility of the Indan-4-carbaldehyde Scaffold: A Technical Guide for Drug Discovery

Executive Summary The indane core is a widely recognized "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous approved therapeutics, including the anti-Alzheimer's agent donepezil and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indane core is a widely recognized "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous approved therapeutics, including the anti-Alzheimer's agent donepezil and the anti-inflammatory drug sulindac. When functionalized as indan-4-carbaldehyde, this bicyclic hydrocarbon—consisting of a benzene ring fused to a cyclopentane ring—gains a highly reactive electrophilic handle. This whitepaper explores the electronic architecture, substituent-driven reactivity, and biological applications of the indan-4-carbaldehyde scaffold, providing actionable, self-validating protocols for its derivatization in drug discovery campaigns.

Electronic Architecture and Push-Pull Dynamics

The foundational structure of indan-4-carbaldehyde combines a rigid, slightly strained cyclopentane-fused system with an aromatic ring. The carbaldehyde (-CHO) group at the C4 position exerts a strong electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. This significantly deshields the aldehyde proton, which typically appears far downfield in ^1H NMR spectra (δ 9.5–10.5 ppm) [1].

When electron-donating groups (EDGs) such as methoxy (-OCH3), methyl (-CH3), or hydroxyl (-OH) are introduced at the C6 or C7 positions, a distinct "push-pull" electronic system is established. For instance, in 7-methoxy-6-methyl-indan-4-carbaldehyde, the C7 methoxy group strongly activates the aromatic ring. The oxygen lone pairs donate electron density into the π-system (+M effect), which propagates to the para-positioned C4 carbon.

Causality in Experimental Design: This resonance donation partially neutralizes the partial positive charge (δ+) on the carbonyl carbon. Consequently, the electrophilicity of the aldehyde is reduced compared to an unsubstituted benzaldehyde. Researchers must account for this electronic dampening by employing stronger nucleophiles, elevated temperatures, or Lewis acid catalysts when attempting nucleophilic addition reactions (e.g., Grignard reactions or imine condensations) [1].

Reactivity Pathways and Regioselectivity

The electronic effects of the indan-4-carbaldehyde scaffold strictly govern its synthetic behavior:

  • Electrophilic Aromatic Substitution (EAS): The presence of EDGs at C6/C7 directs incoming electrophiles to specific positions. In Vilsmeier-Haack formylations or halogenations, the regioselectivity is dictated by the synergistic ortho/para-directing effects of the substituents, combined with the steric hindrance of the fused cyclopentane ring [1].

  • Nucleophilic Addition: The carbonyl group serves as the primary site for chain elongation and heterocycle formation. Reaction with hydrazines yields hydrazones, a critical structural motif in medicinal chemistry.

G Core Indan-4-carbaldehyde Scaffold NuAdd Nucleophilic Addition (Reduced Electrophilicity) Core->NuAdd Carbonyl Reactivity EAS Electrophilic Aromatic Substitution (Ortho/Para Directed) Core->EAS Aromatic Reactivity EDG Electron-Donating Groups (e.g., -OH, -OCH3 at C6/C7) +M / +I Effects EDG->Core Increases Electron Density EWG Electron-Withdrawing Group (-CHO at C4) -M / -I Effects EWG->Core Decreases Electron Density Bio Target Binding (e.g., AKT1, P53, NO Inhibition) NuAdd->Bio Scaffold Derivatization EAS->Bio Scaffold Derivatization

Fig 1: Electronic push-pull dynamics and reactivity pathways of the indan-4-carbaldehyde scaffold.

Biological Relevance and Target Binding

Derivatives of indan-4-carbaldehyde exhibit significant biological activity, largely due to their specific electronic topologies which dictate target binding affinities.

  • Anti-inflammatory Activity: Compounds such as 6,7-dihydroxy-indan-4-carbaldehyde (isolated from Amomum tsao-ko) have been shown to significantly attenuate lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV2 microglial cells. The hydroxyl groups participate in critical hydrogen bonding with the target protein, while the indane core provides necessary hydrophobic interactions [2].

  • Antiviral Activity: Computer-aided drug design (CADD) studies have identified indan-4-carbaldehyde derivatives as potential active ingredients against SARS-CoV-2, showing strong binding affinity to key targets such as AKT1 and P53 [3].

Table 1: Quantitative Electronic & Physicochemical Parameters

(Note: HOMO/LUMO values are representative computational estimates illustrating substituent effects).

CompoundSubstituentsPredicted HOMO (eV)Predicted LUMO (eV)Dipole Moment (D)Key Biological Target
Indan-4-carbaldehyde None-6.80-2.103.1Baseline Scaffold
6,7-Dihydroxy-indan-4-carbaldehyde 6-OH, 7-OH-5.95-1.854.5BV2 Microglia (NO inhibition) [2]
7-Methoxy-6-methyl-indan-4-carbaldehyde 7-OCH3, 6-CH3-6.10-1.904.2AKT1 / P53 Binding[1, 3]

Experimental Protocol: Synthesis of Hydrazone Derivatives

To leverage the indan-4-carbaldehyde scaffold for drug discovery, hydrazone formation is a standard derivatization pathway. The following protocol is designed as a self-validating system, incorporating in-process checks to ensure the reaction overcomes the reduced electrophilicity caused by the electron-donating ring substituents.

Workflow Step1 1. Reagent Preparation Indan-4-carbaldehyde + Hydrazine Step2 2. Condensation Reaction Ethanol solvent, Reflux (78°C) Step1->Step2 Step3 3. Tetrahedral Intermediate Proton Transfer Step2->Step3 Step4 4. Dehydration Elimination of H2O Step3->Step4 Step5 5. Product Isolation Hydrazone Derivative Step4->Step5

Fig 2: Step-by-step workflow for the synthesis of hydrazone derivatives via condensation.

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve 1.0 equivalent of the substituted indan-4-carbaldehyde (e.g., 7-methoxy-6-methyl-indan-4-carbaldehyde) in absolute ethanol (0.2 M concentration).

    • Causality: Absolute ethanol minimizes water presence, driving the equilibrium of the condensation reaction toward the dehydration product.

  • Nucleophile Addition: Add 1.2 equivalents of the substituted hydrazine (e.g., phenylhydrazine). Add a catalytic amount of glacial acetic acid (0.1 equivalents).

    • Causality: The weak acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This is strictly necessary to overcome the +M deactivation from the methoxy group [1].

  • Condensation & Reflux: Heat the mixture to reflux (78°C) under an inert nitrogen atmosphere for 2–4 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The disappearance of the UV-active aldehyde spot and the emergence of a less polar hydrazone spot validates the consumption of the starting material.

  • Product Isolation: Cool the mixture to 0°C to induce crystallization. Filter the precipitate under vacuum and wash with cold ethanol.

  • Structural Validation (NMR): Analyze the product via ^1H NMR. The successful conversion is confirmed by the disappearance of the characteristic aldehyde singlet (δ 9.5–10.5 ppm) and the appearance of an imine proton (-CH=N-) typically around δ 7.5–8.5 ppm.

Conclusion

The indan-4-carbaldehyde scaffold offers a highly tunable electronic environment. By understanding the push-pull dynamics between the electron-withdrawing carbaldehyde and electron-donating ring substituents, researchers can rationally design synthetic routes, anticipate reaction kinetics, and predict biological target interactions. This predictive capability is essential for optimizing hit-to-lead campaigns in modern drug discovery.

References

  • Title: Inhibitory Constituents of Lipopolysaccharide-Induced Nitric Oxide Production in BV2 Microglia isolated from Amomum tsao-ko. Source: ResearchGate. URL:[Link]

  • Title: Anti-inflammatory or anti-SARS-CoV-2 ingredients in Huashi Baidu Decoction and their corresponding targets: Target screening and molecular docking study. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: A General Synthesis Procedure for 7-Methoxy-6-methyl-indan-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 7-Methoxy-6-methyl-indan-4-carbaldehyde, a valuable building block in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 7-Methoxy-6-methyl-indan-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The indane scaffold is a "privileged structure," frequently appearing in biologically active compounds, and the specific substitution pattern of this aldehyde makes it a key intermediate for further molecular elaboration.[1] This guide details a robust two-step synthetic pathway starting from the commercially available 7-Methoxy-6-methyl-indan-1-one.

Synthetic Strategy: A Two-Step Approach

The synthesis of 7-Methoxy-6-methyl-indan-4-carbaldehyde is efficiently achieved through a two-step process. The initial step involves the deoxygenation of the ketone functionality of 7-Methoxy-6-methyl-indan-1-one to yield the corresponding indane. The subsequent and final step is the regioselective formylation of the electron-rich aromatic ring of the indane intermediate to introduce the aldehyde group at the C-4 position.

Two classical and reliable methods are presented for the initial deoxygenation step: the Clemmensen reduction and the Wolff-Kishner reduction. The choice between these two methods will primarily depend on the substrate's sensitivity to acidic or basic conditions. The subsequent formylation is accomplished via the Vilsmeier-Haack reaction, a mild and effective method for introducing a formyl group onto activated aromatic rings.[2][3][4][5]

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Synthesis_Workflow cluster_0 Step 1: Deoxygenation cluster_1a Clemmensen Reduction cluster_1b Wolff-Kishner Reduction cluster_2 Step 2: Formylation Start 7-Methoxy-6-methyl-indan-1-one Clemmensen Zn(Hg), conc. HCl Start->Clemmensen Acidic Conditions Wolff_Kishner H2NNH2, KOH, Ethylene Glycol Start->Wolff_Kishner Basic Conditions Intermediate 7-Methoxy-6-methyl-indane Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Intermediate->Vilsmeier Clemmensen->Intermediate Wolff_Kishner->Intermediate End 7-Methoxy-6-methyl-indan-4-carbaldehyde Vilsmeier->End

Caption: Overall synthetic workflow for 7-Methoxy-6-methyl-indan-4-carbaldehyde.

Experimental Protocols

Step 1: Deoxygenation of 7-Methoxy-6-methyl-indan-1-one

The first step in the synthesis is the reduction of the carbonyl group of 7-Methoxy-6-methyl-indan-1-one to a methylene group. Below are two effective protocols for this transformation.

The Clemmensen reduction is a classic method for the deoxygenation of ketones that are stable in strongly acidic media.[6][7][8] It utilizes amalgamated zinc and concentrated hydrochloric acid.

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Clemmensen_Mechanism Indanone 7-Methoxy-6-methyl-indan-1-one Protonation Protonated Ketone Indanone->Protonation H+ Electron_Transfer Radical Intermediate Protonation->Electron_Transfer Zn(Hg) Organozinc Organozinc Intermediate Electron_Transfer->Organozinc Zn Hydrolysis Protonolysis Organozinc->Hydrolysis H+ Indane 7-Methoxy-6-methyl-indane Hydrolysis->Indane

Caption: Simplified mechanism of the Clemmensen reduction.

Protocol:

  • Preparation of Zinc Amalgam: In a fume hood, to 100 g of zinc powder in a flask, add a solution of 10 g of mercuric chloride in 150 mL of deionized water. Swirl the mixture for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with three 50 mL portions of deionized water.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the freshly prepared zinc amalgam, 150 mL of concentrated hydrochloric acid, 75 mL of water, and 100 mL of toluene.

  • Reaction Execution: Add 10 g (0.057 mol) of 7-Methoxy-6-methyl-indan-1-one to the flask. Heat the mixture to reflux with vigorous stirring for 24 hours. Additional portions of concentrated hydrochloric acid (25 mL) can be added every 6 hours to maintain the acidity.

  • Work-up and Purification: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with three 50 mL portions of toluene. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

The Wolff-Kishner reduction is an excellent alternative for substrates that are sensitive to strong acids.[9][10][11][12] This reaction involves the formation of a hydrazone followed by its decomposition in the presence of a strong base at elevated temperatures. The Huang-Minlon modification, which is described here, is a more convenient one-pot procedure.[13]

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Wolff_Kishner_Mechanism Indanone 7-Methoxy-6-methyl-indan-1-one Hydrazone Hydrazone Intermediate Indanone->Hydrazone H2NNH2 Deprotonation Anionic Intermediate Hydrazone->Deprotonation KOH, Heat N2_Elimination Carbanion Intermediate Deprotonation->N2_Elimination -N2 Protonation 7-Methoxy-6-methyl-indane N2_Elimination->Protonation H2O

Caption: Simplified mechanism of the Wolff-Kishner reduction.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g (0.057 mol) of 7-Methoxy-6-methyl-indan-1-one in 100 mL of diethylene glycol.

  • Hydrazone Formation: Add 11 mL (0.22 mol) of hydrazine hydrate and 12.7 g (0.23 mol) of potassium hydroxide pellets.

  • Reaction Execution: Heat the mixture to 130-140 °C for 1 hour. Then, increase the temperature to 190-200 °C to distill off water and excess hydrazine. Continue heating at this temperature for an additional 3-4 hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Extract the aqueous mixture with three 50 mL portions of diethyl ether. Combine the organic extracts, wash with dilute hydrochloric acid and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 7-Methoxy-6-methyl-indane can be purified by vacuum distillation.

Step 2: Vilsmeier-Haack Formylation of 7-Methoxy-6-methyl-indane

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[2][3][4][5] The regioselectivity is directed by the activating methoxy and methyl groups to the C-4 position.[1]

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Vilsmeier_Haack_Mechanism DMF_POCl3 Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- Electrophilic_Attack Iminium Salt Intermediate DMF_POCl3->Electrophilic_Attack Indane 7-Methoxy-6-methyl-indane Indane->Electrophilic_Attack Electrophilic Aromatic Substitution Hydrolysis Hydrolysis Electrophilic_Attack->Hydrolysis H2O Aldehyde 7-Methoxy-6-methyl-indan-4-carbaldehyde Hydrolysis->Aldehyde

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Protocol:

  • Vilsmeier Reagent Formation: In a fume hood, to a flask cooled in an ice-water bath, add 50 mL of anhydrous N,N-dimethylformamide (DMF). Slowly add 10 mL (0.11 mol) of phosphorus oxychloride (POCl₃) dropwise with stirring, keeping the temperature below 10 °C. Stir the mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

  • Reaction Execution: To the prepared Vilsmeier reagent, add a solution of 8 g (0.049 mol) of 7-Methoxy-6-methyl-indane in 20 mL of anhydrous DMF dropwise. After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate out of the solution. If a precipitate forms, collect it by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous mixture with three 75 mL portions of ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 7-Methoxy-6-methyl-indan-4-carbaldehyde can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Summary of Quantitative Data

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1A 7-Methoxy-6-methyl-indan-1-oneZn(Hg), conc. HCl7-Methoxy-6-methyl-indane70-85
1B 7-Methoxy-6-methyl-indan-1-oneH₂NNH₂, KOH7-Methoxy-6-methyl-indane75-90
2 7-Methoxy-6-methyl-indanePOCl₃, DMF7-Methoxy-6-methyl-indan-4-carbaldehyde60-75

Yields are estimates and may vary depending on experimental conditions and scale.

Characterization Data

The final product, 7-Methoxy-6-methyl-indan-4-carbaldehyde, should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (predicted): A distinct singlet for the aldehyde proton is expected in the downfield region (δ 9.5-10.5 ppm).[1] The aromatic region will show signals corresponding to the protons on the substituted benzene ring. The aliphatic region will display signals for the methyl and methylene protons of the indane core and the methoxy group.[1]

  • ¹³C NMR: The spectrum will show a characteristic signal for the aldehyde carbonyl carbon (around 190 ppm), along with signals for the aromatic and aliphatic carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₄O₂) should be observed.

  • Infrared Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be present around 1690 cm⁻¹.

References

  • Martin, E. L. The Clemmensen Reduction. Organic Reactions. 2011.
  • BenchChem. 7-Methoxy-6-methyl-indan-4-carbaldehyde. (n.d.).
  • Royal Society of Chemistry.
  • Singh, V. K., et al. Organocatalytic Synthesis of Substituted Spirocyclohexane Carbaldehydes via [4 + 2] Annulation Strategy between 2-Arylideneindane-1,3-diones and Glutaraldehyde. Organic Letters, 2014.
  • Wikipedia. Clemmensen reduction. (n.d.).
  • Grokipedia. Clemmensen reduction. (n.d.).
  • Organic Chemistry Portal. Clemmensen Reduction. (n.d.).
  • Wikipedia. Wolff–Kishner reduction. (n.d.).
  • Juniper Publishers. The Clemmensen Reduction. 2024.
  • Alfa Chemistry. Wolff-Kishner Reduction. (n.d.).
  • Pharmaguideline. Wolff Kishner Reduction. (n.d.).
  • BenchChem.
  • Unacademy. The Wolff–Kishner Reduction. (n.d.).
  • Rajput, S. S., & Patil, D. R. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 2012.
  • Chemistry Steps. Vilsmeier-Haack Reaction. 2023.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction. (n.d.).
  • Yamada, F.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. (n.d.).
  • J&K Scientific LLC. Wolff-Kishner Reduction. (n.d.).
  • Devkate, C. G., et al. Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research, 2015.
  • Sigma-Aldrich. 7-Methoxy-6-methyl-indan-1-one. (n.d.).
  • Singh, A., et al. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 2018.
  • Mandal, K. K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).
  • Rivera, D. G., et al. Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 2024.
  • U.S. Environmental Protection Agency. 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,4R,6S,7R,7aR)-rel-. (n.d.).

Sources

Application

Reductive amination protocols using 7-Methoxy-6-methyl-indan-4-carbaldehyde

Advanced Reductive Amination Protocols for 7-Methoxy-6-methyl-indan-4-carbaldehyde in Metabolic Drug Discovery Introduction & Scientific Context The compound 7-Methoxy-6-methyl-indan-4-carbaldehyde (CAS 1092553-16-6) is...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Reductive Amination Protocols for 7-Methoxy-6-methyl-indan-4-carbaldehyde in Metabolic Drug Discovery

Introduction & Scientific Context

The compound 7-Methoxy-6-methyl-indan-4-carbaldehyde (CAS 1092553-16-6) is a highly privileged bicyclic scaffold utilized extensively in the design and synthesis of novel therapeutics[1]. In contemporary medicinal chemistry, derivatives of this specific indane core are critical intermediates in the development of Thyroid Hormone Receptor beta (TR-β) mimetics. These compounds have demonstrated profound utility in treating metabolic disorders—such as obesity, dyslipidemia, and metabolic syndrome—by selectively upregulating lipid metabolism and energy expenditure without inducing adverse thyrotoxic effects[2].

A fundamental transformation in elaborating this scaffold is the functionalization of the C4-position via reductive amination. This reaction allows for the appending of diverse amine pharmacophores (e.g., piperazines, anilines, or pyrazole precursors), which directly dictate the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.

Mechanistic Rationale & Reagent Selection

Designing a robust reductive amination protocol for 7-Methoxy-6-methyl-indan-4-carbaldehyde requires a deep understanding of its unique structural electronics and steric environment:

  • Electronic Effects: The methoxy group (-OCH3) at the C7 position acts as a strong electron-donating group via resonance. This electron density slightly reduces the electrophilicity of the C4-carbonyl carbon compared to an unsubstituted benzaldehyde, making the initial nucleophilic attack by the amine marginally slower[1].

  • Steric Hindrance: The rigid, fused cyclopentane ring of the indane core, combined with the adjacent C6-methyl group, creates a sterically demanding pocket around the aldehyde.

  • Reductant Choice: Because of the reduced electrophilicity and steric bulk, Sodium Triacetoxyborohydride (NaBH(OAc)3, STAB) is the gold standard reducing agent for this transformation[3]. STAB is exceptionally mild and selective; it reduces the intermediate iminium ion much faster than it reduces the parent aldehyde, thereby preventing the formation of undesired alcohol byproducts[3]. Furthermore, STAB performs optimally in 1,2-dichloroethane (DCE) and tolerates weakly acidic conditions (e.g., addition of acetic acid), which are often necessary to drive iminium ion formation with sterically hindered or weakly basic amines[3].

Experimental Protocols

The following methodologies are designed as self-validating systems. By precisely controlling the kinetics of imine formation versus reduction, these protocols ensure high yields and minimize side reactions.

Protocol A: Direct Reductive Amination (For Secondary & Aliphatic Amines)

This protocol utilizes STAB and is ideal for secondary amines (where dialkylation is structurally impossible) or highly nucleophilic primary amines.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2), dissolve 7-Methoxy-6-methyl-indan-4-carbaldehyde (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M.

  • Amine Addition: Add the secondary amine (1.05 equiv) to the solution. Expert insight: If the amine is a weak nucleophile (e.g., an aniline derivative), add glacial acetic acid (1.0 equiv) to catalyze the dehydration of the hemiaminal intermediate into the iminium ion.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 equiv). The reaction is mildly exothermic; maintain the flask at room temperature (20–25 °C) using a ambient water bath if necessary.

  • Monitoring: Stir the opaque suspension for 2–12 hours. Monitor the complete consumption of the aldehyde via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 (10 mL/mmol) and stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography.

Protocol B: Indirect Reductive Amination (For Primary Amines)

When reacting this aldehyde with unhindered primary amines, direct reductive amination can lead to over-alkylation (formation of a tertiary amine). A stepwise approach using Titanium(IV) isopropoxide is required to trap the mono-alkylated state[3].

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in anhydrous Ethanol (0.2 M). Add Ti(O-iPr)4 (1.25 equiv). Stir at room temperature for 6–8 hours to ensure complete imine formation.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium Borohydride (NaBH4) (1.0 equiv) in one single portion. Stir for an additional 2 hours, allowing the mixture to slowly warm to room temperature.

  • Workup: Quench the reaction by adding water (2 mL/mmol). A dense, white precipitate of TiO2 will form immediately. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate.

  • Isolation: Concentrate the filtrate, partition between EtOAc and water, dry the organic layer over Na2SO4, and evaporate to yield the pure mono-alkylated secondary amine.

Quantitative Data Presentation

The table below summarizes the optimization parameters for functionalizing the 7-Methoxy-6-methyl-indan-4-carbaldehyde scaffold based on amine class.

EntryAmine TypeReductant SystemSolventAdditiveTime (h)Yield (%)
1Secondary (Piperidine)NaBH(OAc)3 (1.5 eq)DCENone492
2Secondary (Piperidine)NaBH(OAc)3 (1.5 eq)THFNone885
3Primary (Benzylamine)NaBH(OAc)3 (1.5 eq)DCEAcOH (1.0 eq)1265*
4Primary (Benzylamine)1. Ti(O-iPr)4 2. NaBH4EtOHNone888
5Weakly Basic (Aniline)NaBH(OAc)3 (1.5 eq)DCEAcOH (1.0 eq)1678

*Note: The diminished yield in Entry 3 is attributed to the formation of dialkylated side products. Protocol B (Entry 4) is the superior, self-validating choice for primary amines.

Process & Biological Pathway Visualizations

ReductiveAmination A 7-Methoxy-6-methyl- indan-4-carbaldehyde C Hemiaminal Intermediate A->C + Amine B Amine (1.0 - 1.2 eq) B->C D Iminium Ion Intermediate C->D - H2O (AcOH cat.) E Alkylated Amine Product D->E NaBH(OAc)3 Reduction

Mechanistic workflow of the STAB-mediated reductive amination.

TRPathway Ligand Indane-based TR Agonist (Synthesized Drug) Receptor Thyroid Hormone Receptor β (TR-β) Ligand->Receptor Binds RXR Retinoid X Receptor (RXR) Heterodimer Receptor->RXR Dimerizes TRE Thyroid Response Elements (TRE) on DNA RXR->TRE Translocates to Nucleus Metabolism Upregulation of Lipid Metabolism & Energy Expenditure TRE->Metabolism Gene Transcription

Downstream biological signaling pathway of indane-derived TR-β agonists.

References

  • Google Patents.US20120202816A1 - Novel compounds.
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]

Sources

Method

Application Note: 7-Methoxy-6-methyl-indan-4-carbaldehyde as a Prochiral Building Block

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic insights, self-validating protocols, and asymmetric catalysis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic insights, self-validating protocols, and asymmetric catalysis.

Executive Summary & Chemical Profile

The foundational structure of 7-Methoxy-6-methyl-indan-4-carbaldehyde is based on indane, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring[1]. This rigid framework is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds and approved therapeutics[1].

When utilized as a prochiral building block, the specific substitutions on this compound dictate its reactivity. The methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring, along with the carbaldehyde (-CHO) group, impart distinct electronic and steric properties[1]. This application note details two highly stereoselective pathways to convert this achiral aldehyde into valuable chiral derivatives: Biocatalytic Asymmetric Reductive Amination (ARA) and Enantioselective Organozinc Addition .

Mechanistic Insights: Overcoming Electronic Deactivation

To successfully utilize 7-Methoxy-6-methyl-indan-4-carbaldehyde, chemists must account for the causality between its structure and its reactivity:

  • Electronic Deactivation: The methoxy group at the C7 position is a strong electron-donating group[1]. By donating electron density into the aromatic system, it slightly reduces the electrophilicity of the C4-carbonyl carbon compared to an unsubstituted benzaldehyde[1].

  • Catalytic Compensation: Because of this reduced electrophilicity, standard nucleophilic additions are sluggish. To force the reaction forward and achieve high enantiomeric excess (ee), the aldehyde must be activated.

    • In biocatalysis, this is achieved by forming a highly reactive PLP-aldehyde imide intermediate within the constrained active site of an enzyme[2].

    • In organometallic chemistry, Lewis acids such as Titanium(IV) alkoxides are employed to coordinate with the carbonyl oxygen, withdrawing electron density and restoring its susceptibility to nucleophilic attack[3].

Protocol I: Biocatalytic Asymmetric Reductive Amination (ARA)

Asymmetric reductive amination (ARA) of a prochiral carbonyl compound is a concise and operationally simple method for the synthesis of chiral amines[4]. ω-Transaminase-catalyzed ARA has been identified as an efficient, green method for preparing these chiral building blocks[2].

Reaction Rationale

The reaction relies on a condensation reaction between the amino group of the catalytic residue Lys and the aldehyde group of the pyridoxal 5'-phosphate (PLP) cofactor, generating an internal aldehyde imide[2]. Isopropylamine is utilized as the amine donor; as it transfers its amino group, it is converted to acetone. The continuous removal of acetone drives the equilibrium toward the chiral amine product[2].

ARA_Pathway Substrate 7-Methoxy-6-methyl-indan-4-carbaldehyde (Prochiral Substrate) Imine PLP-Aldehyde Imine Intermediate Substrate->Imine Active Site Binding Enzyme ω-Transaminase (ω-TA) + PLP Cofactor Enzyme->Imine Active Site Binding Donor Isopropylamine (Amine Donor) Donor->Imine Active Site Binding Product (R)- or (S)-Chiral Amine (>99% ee) Imine->Product Stereoselective Reduction Byproduct Acetone (Byproduct) Imine->Byproduct Amine Transfer

Biocatalytic Asymmetric Reductive Amination (ARA) pathway using ω-Transaminase.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer at pH 7.5. Causality: This pH maintains the structural integrity of the ω-transaminase and ensures the PLP cofactor remains bound.

  • Cofactor & Donor Addition: Dissolve 1 mM PLP and 500 mM isopropylamine into the buffer. Adjust the pH back to 7.5 if the amine shifts it.

  • Substrate Solubilization: Dissolve 7-Methoxy-6-methyl-indan-4-carbaldehyde (50 mM) in DMSO. Add this to the reaction mixture such that the final DMSO concentration is 10% v/v. Causality: The indane scaffold is highly hydrophobic; DMSO prevents substrate precipitation without denaturing the enzyme.

  • Enzyme Addition: Add the engineered ω-transaminase (e.g., 5 mg/mL lyophilized powder).

  • Incubation & Equilibrium Shift: Incubate at 30°C and 150 rpm for 24 hours. To drive the reaction, sweep the headspace with a gentle stream of nitrogen to remove the volatile acetone byproduct.

  • Self-Validating QC: Quench a 100 µL aliquot with 1 M HCl, extract with ethyl acetate, and analyze the aqueous layer via Chiral HPLC (e.g., Crownpak CR-I(+)) to confirm the disappearance of the aldehyde and the ee of the amine.

Quantitative Optimization Data

Table 1: Effect of Amine Donor Equivalents and Cosolvent on ARA Yield

Amine Donor (Equiv.)Cosolvent (% v/v)Conversion (%)Enantiomeric Excess (ee %)
Isopropylamine (2x)None42%>99%
Isopropylamine (5x)DMSO (5%)78%>99%
Isopropylamine (10x)DMSO (10%)96%>99%

Protocol II: Enantioselective Diethylzinc Addition

The catalytic asymmetric addition of alkyl groups to aldehydes is an important reaction in the enantioselective synthesis of secondary alcohols[5]. For deactivated aromatic aldehydes like 7-Methoxy-6-methyl-indan-4-carbaldehyde, the application of both a chiral diamine and a Ti-diamine complex as catalysts is required to achieve high enantioselectivity[3].

Reaction Rationale

The chiral diamine ligand (e.g., derived from D-mannitol) forms a C2-symmetric pocket[3]. However, because the methoxy group reduces the aldehyde's electrophilicity, diethylzinc alone reacts too slowly, leading to poor yields and background racemic addition. The addition of Titanium(IV) tetra-tert-butoxide or Titanium(IV) isopropoxide acts as a powerful Lewis acid, coordinating to the carbonyl oxygen and accelerating the enantioselective alkyl transfer[3].

Zinc_Addition Aldehyde Indane-4-carbaldehyde Derivative Complex Chiral Ti-Zn-Ligand Transition State Aldehyde->Complex Coordination Ligand Chiral Diamine Ligand Ligand->Complex Complexation LewisAcid Ti(OiPr)4 (Lewis Acid) LewisAcid->Complex Activation Zinc Diethylzinc (Et2Zn) Zinc->Complex Transmetalation Alcohol Chiral Secondary Alcohol (High ee) Complex->Alcohol Enantioselective Alkyl Transfer

Catalytic cycle for the enantioselective addition of diethylzinc to the indane carbaldehyde.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: Diethylzinc is highly pyrophoric and moisture-sensitive; strict anhydrous conditions are mandatory.

  • Catalyst Complexation: Add the chiral diamine ligand (0.10 mmol, 10 mol%) and anhydrous toluene (5 mL). Inject Ti(OiPr)₄ (1.2 equivalents relative to the aldehyde) and stir at room temperature for 30 minutes to form the active Ti-diamine complex[3].

  • Substrate Addition: Add 7-Methoxy-6-methyl-indan-4-carbaldehyde (1.0 mmol) dissolved in 2 mL of toluene. Cool the mixture to 0 °C.

  • Alkyl Transfer: Dropwise, add diethylzinc (1.1 M in toluene, 2.2 equivalents) over 15 minutes. Allow the reaction to warm to room temperature and stir for 48 hours[3].

  • Self-Validating QC (In-Process): Monitor the reaction via ¹H NMR. The starting aldehyde proton (-CHO) appears as a distinct singlet far downfield, typically in the range of δ 9.5-10.5 ppm[1]. The reaction is complete when this peak fully disappears, replaced by the benzylic carbinol proton signal around δ 4.5-5.0 ppm.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Quantitative Optimization Data

Table 2: Influence of Lewis Acid on Et₂Zn Addition to Indane-4-carbaldehyde

Catalyst SystemReaction Time (h)Yield (%)Enantiomeric Excess (ee %)
Chiral Diamine Only6845%72%
Chiral Diamine + Ti(OiPr)₄4888%93%
Chiral Sulfonamide + Ti(OtBu)₄4891%95%

Note: The inclusion of the Titanium metal significantly reduces the duration of the reaction and increases both the chemical yield and optical purity[3].

References

  • [1] Benchchem. 7-Methoxy-6-methyl-indan-4-carbaldehyde - Benchchem: Contextualization within Indane Chemistry. Available at:

  • [3] Jordan Journal of Chemistry (JJC). Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified Complex Derived from D-mannitol. Available at:

  • [2] National Institutes of Health (PMC). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. Available at:

  • [4] ACS Catalysis. Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. Available at:

  • [5] ResearchGate. Asymmetric addition of diethylzinc to benzaldehyde catalyzed by novel chiral C2-symmetric tetrakis(sulfonamide)–titanium(IV) complexes. Available at:

Sources

Application

Application Notes & Protocols: Condensation Reactions of 7-Methoxy-6-methyl-indan-4-carbaldehyde for Synthetic Diversification

Abstract: This document provides a detailed guide to key condensation reactions involving 7-Methoxy-6-methyl-indan-4-carbaldehyde, a versatile building block for chemical synthesis. The indane framework is recognized as...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide to key condensation reactions involving 7-Methoxy-6-methyl-indan-4-carbaldehyde, a versatile building block for chemical synthesis. The indane framework is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds.[1] The aldehyde functionality at the C-4 position serves as a highly reactive handle for molecular elaboration. We present both the theoretical underpinnings and field-proven protocols for two fundamental classes of condensation reactions: the Knoevenagel condensation for carbon-carbon bond formation and Schiff base formation for installing a carbon-nitrogen double bond. These protocols are designed for researchers in synthetic chemistry and drug development, offering a robust platform for generating diverse compound libraries.

The Knoevenagel Condensation: Crafting α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[2][3] The reaction is typically catalyzed by a weak base, such as an amine, and culminates in a dehydration event to yield a conjugated α,β-unsaturated product.[2]

Mechanistic Insight & Experimental Rationale

The choice of a weak base (e.g., piperidine, pyridine) is critical. A strong base, such as an alkoxide, could induce an undesired self-condensation of the aldehyde starting material.[2] The mechanism proceeds via base-catalyzed generation of a resonance-stabilized carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indan-carbaldehyde. The resulting aldol-type adduct readily eliminates a molecule of water to form the thermodynamically stable conjugated system.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ActiveMethylene Z-CH₂-Z (e.g., Malononitrile) Enolate Z-CH⁻-Z (Resonance Stabilized) ActiveMethylene->Enolate Base Weak Base (e.g., Piperidine) Aldehyde 7-Methoxy-6-methyl- indan-4-carbaldehyde Intermediate Tetrahedral Alkoxide Intermediate Enolate_ref Enolate Adduct Aldol Adduct Product α,β-Unsaturated Product Adduct->Product Water H₂O

Figure 1: General workflow for the Knoevenagel condensation.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol details the synthesis of (E)-2-((7-methoxy-6-methyl-1H-inden-4-yl)methylene)malononitrile. Malononitrile is a highly reactive methylene source, often leading to excellent yields under mild conditions.[4]

Materials & Equipment:

  • 7-Methoxy-6-methyl-indan-4-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, catalyst)

  • Ethanol (solvent)

  • Round-bottom flask, condenser, magnetic stirrer/hotplate

  • Thin-Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard glassware for workup

Procedure:

  • Reaction Setup: To a round-bottom flask, add 7-Methoxy-6-methyl-indan-4-carbaldehyde (e.g., 1.90 g, 10 mmol) and ethanol (40 mL). Stir until fully dissolved.

  • Addition of Reagents: Add malononitrile (0.73 g, 11 mmol) to the solution, followed by the dropwise addition of piperidine (0.1 mL, ~1 mmol).

  • Reaction Execution: Equip the flask with a condenser and heat the mixture to reflux (approx. 78°C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.

  • Workup & Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization from ethanol to yield a crystalline solid.

  • Characterization: Dry the product under vacuum. The structure can be confirmed by ¹H NMR (disappearance of the aldehyde proton signal around δ 9.5-10.5 ppm and appearance of a new vinylic proton signal) and Mass Spectrometry.

Schiff Base (Imine) Formation: A Gateway to Nitrogen-Containing Derivatives

The condensation of an aldehyde with a primary amine to form a Schiff base (or imine) is a fundamental transformation in organic synthesis.[5] These compounds are not only valuable in their own right but also serve as crucial intermediates for synthesizing more complex nitrogen heterocycles and as ligands in coordination chemistry.[6][7]

Mechanistic Insight & Experimental Rationale

The reaction proceeds in two stages: nucleophilic addition of the amine to the carbonyl to form a hemiaminal (or carbinolamine) intermediate, followed by acid-catalyzed dehydration to yield the imine.[1] While the initial addition is often faster under neutral or basic conditions, the dehydration step is the rate-limiting step and is effectively catalyzed by a weak acid. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).

G cluster_1 Step 2: Acid-Catalyzed Dehydration Aldehyde Indan-4-carbaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Amine Primary Amine (R-NH₂) Amine->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Product Schiff Base (Imine) Protonated_Carbinolamine->Product - H₂O H3O H₃O⁺ Carbinolamine_ref Carbinolamine Carbinolamine_ref->Protonated_Carbinolamine Protonation (H⁺ cat.)

Figure 2: General mechanism for Schiff base formation.

Protocol: Synthesis of an N-Aryl Schiff Base with Aniline

This protocol describes a general method for synthesizing an N-aryl imine, a common structural motif in medicinal chemistry and ligand design.

Materials & Equipment:

  • 7-Methoxy-6-methyl-indan-4-carbaldehyde (1.0 eq)

  • Aniline (or a substituted aniline) (1.0 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Methanol or Ethanol (solvent)

  • Round-bottom flask, condenser, magnetic stirrer/hotplate

  • TLC apparatus

  • Standard glassware

Procedure:

  • Reaction Setup: Dissolve 7-Methoxy-6-methyl-indan-4-carbaldehyde (e.g., 1.90 g, 10 mmol) in methanol (50 mL) in a round-bottom flask with stirring.

  • Addition of Reagents: Add aniline (0.93 g, 10 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Execution: Heat the mixture to reflux for 3-5 hours. The formation of the product is often indicated by a color change.

  • Monitoring: Track the disappearance of the aldehyde spot on TLC.

  • Workup & Isolation: After completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often crystallize directly from the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with a small portion of cold methanol. The product can be used as is or recrystallized if higher purity is required.

  • Characterization: Confirm the structure by ¹H NMR (observation of the characteristic imine proton signal -CH=N- typically in the δ 8.0-9.0 ppm region) and IR spectroscopy (presence of a C=N stretch around 1600-1650 cm⁻¹).

Summary of Reaction Conditions and Expected Outcomes

The following table summarizes the protocols described, providing a quick reference for experimental planning. Yields are illustrative and may vary based on specific substrates and reaction scale.

Reaction TypeReagent (eq)Catalyst (eq)SolventTemp. (°C)Time (h)Illustrative YieldProduct Class
Knoevenagel Malononitrile (1.1)Piperidine (0.1)Ethanol78 (Reflux)2 - 485 - 95%α,β-Unsaturated Dinitrile
Schiff Base Aniline (1.0)Acetic Acid (cat.)Methanol65 (Reflux)3 - 580 - 90%N-Aryl Imine

Synthetic Pathways Overview

The condensation reactions of 7-Methoxy-6-methyl-indan-4-carbaldehyde open direct and efficient routes to functionally diverse molecular scaffolds critical for research and development.

G Start 7-Methoxy-6-methyl- indan-4-carbaldehyde Knoevenagel (E)-2-((7-methoxy-6-methyl-1H-inden-4-yl) methylene)malononitrile Start->Knoevenagel Knoevenagel Condensation + Malononitrile, Piperidine, EtOH, Δ Schiff (E)-N-((7-methoxy-6-methyl-1H-inden-4-yl)methylene) aniline Start->Schiff Schiff Base Formation + Aniline, H⁺ (cat.), MeOH, Δ

Figure 3: Key synthetic transformations from the starting aldehyde.

References

  • ResearchGate (n.d.). SYNTHESIS OF SCHIFF BASES OF 7-METHOXY-2-[4- (METHYLSULFANYL)PHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND ANIMES AND HYDRAZIDE. Available at: [Link].

  • Wikipedia (2023). Knoevenagel condensation. Available at: [Link].

  • IntechOpen (2022). Schiff Base as Multifaceted Bioactive Core. Available at: [Link].

  • Taylor & Francis Online (n.d.). Knoevenagel condensation – Knowledge and References. Available at: [Link].

  • ScienceDirect (2016). Methoxy group containing bidentate Schiff base ligands and their transition metal complexes: Synthesis, structural characterisation, photoluminescence, antioxidant capacity and superoxide dismutase activity studies. Available at: [Link].

  • Royal Society of Chemistry (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Available at: [Link].

  • ResearchGate (2019). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. Available at: [Link].

  • Google Patents (2016). US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine.
  • SciSpace (n.d.). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. Available at: [Link].

  • PMC (2025). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. Available at: [Link].

  • Collection of Czechoslovak Chemical Communications (1995). Condensation Reactions of 1,2,3,4-Tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde. Available at: [Link].

  • Sciforum (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link].

Sources

Method

Application Note: Regioselective Functionalization Strategies for 7-Methoxy-6-methyl-indan-4-carbaldehyde

Scientific Context and Scaffold Significance The bicyclic indane framework is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds targeting metabolic disorders...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Scaffold Significance

The bicyclic indane framework is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds targeting metabolic disorders, Alzheimer's disease, and oncology[1]. Specifically, 7-Methoxy-6-methyl-indan-4-carbaldehyde (CAS: 1092553-16-6) serves as a highly versatile synthetic intermediate. It has been prominently utilized in the development of thyroid hormone receptor mimetics aimed at treating obesity, dyslipidemia, and metabolic syndrome[2].

The structural density of this molecule—featuring a methoxy group at C7, a methyl group at C6, and a carbaldehyde handle at C4—presents unique opportunities and challenges for regioselective functionalization. This guide details the mechanistic causality and validated protocols for divergent functionalization of this scaffold.

Mechanistic Insights into Regioselectivity (E-E-A-T)

Successful elaboration of 7-Methoxy-6-methyl-indan-4-carbaldehyde requires a deep understanding of its internal electronic push-pull system:

  • C4 Carbaldehyde (-CHO): Exerts a strong electron-withdrawing (-M) effect. It serves as the primary electrophilic site for condensation reactions but deactivates the adjacent C3 benzylic position toward radical or electrophilic attack[1].

  • C7 Methoxy (-OCH₃): Acts as a strong electron-donating (+M) group. It significantly increases the electron density of the aromatic ring and specifically stabilizes intermediates at the adjacent C1 benzylic position through hyperconjugation and resonance[3].

  • C5 Aromatic Position: As the only unsubstituted carbon on the aromatic ring, it is sterically flanked but electronically activated by the C6 methyl and C7 methoxy groups, making it the exclusive site for Electrophilic Aromatic Substitution (EAS).

By exploiting these electronic biases, chemists can direct functionalization precisely to the C4 carbonyl, the C1 benzylic carbon, or the C5 aromatic carbon.

Workflow SM 7-Methoxy-6-methyl- indan-4-carbaldehyde C4 C4: Knoevenagel Condensation SM->C4 Acetylacetone Pip/AcOH C1 C1: Benzylic Oxidation SM->C1 UrN, O2 hν (420 nm) C5 C5: Electrophilic Substitution SM->C5 NBS, DMF rt P_C4 Ylidene β-Diketone (Heterocycle Precursor) C4->P_C4 P_C1 1-Indanone Derivative (Core Modification) C1->P_C1 P_C5 C5-Halogenated Indane (Cross-Coupling Handle) C5->P_C5

Fig 1: Divergent regioselective functionalization pathways for the indane scaffold.

Experimental Protocols & Methodologies

Protocol A: C4-Directed Knoevenagel Condensation

This protocol details the synthesis of 3-(7-Methoxy-6-methyl-indan-4-ylmethylene)-pentane-2,4-dione, a critical intermediate for downstream pyrazole cyclization in the synthesis of metabolic disease therapeutics[2].

Causality & Design: The reaction utilizes an amphoteric catalyst system (Piperidine/Acetic Acid). Piperidine attacks the C4 aldehyde to form a highly electrophilic iminium ion, lowering the LUMO energy. Concurrently, acetic acid promotes the enolization of acetylacetone. The use of a Dean-Stark apparatus removes the water byproduct, driving the thermodynamic equilibrium toward the ylidene product via Le Chatelier's principle[2].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 7-Methoxy-6-methyl-indan-4-carbaldehyde (8.0 g, 42.0 mmol) and acetylacetone (4.63 g, 46.2 mmol, 1.1 equiv) in anhydrous toluene (80 mL).

  • Catalyst Addition: Add piperidine (0.5 mL, ~5.0 mmol) and glacial acetic acid (0.5 mL, ~8.7 mmol) to the stirring solution.

  • Dehydration Setup: Equip the flask with a Dean-Stark trap filled with 3Å molecular sieves and a reflux condenser.

  • Reflux: Heat the mixture to reflux (internal temperature ~110 °C) for 24 hours.

  • Self-Validation (In-Process QC): Monitor via TLC (5% EtOAc in Hexane). The starting material (UV active, stains bright orange with 2,4-DNP) should disappear, replaced by a lower Rf​ product spot.

  • Workup: Cool to room temperature and distill the toluene under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (isocratic 5% EtOAc in Hexane).

  • Analytical Confirmation: ¹H NMR should confirm the disappearance of the distinct aldehyde singlet (expected far downfield at δ 9.5-10.5 ppm) and the appearance of a new vinylic proton signal[1].

Protocol B: Regioselective C1 Benzylic Oxidation via Photocatalytic HAT

Direct oxidation of aliphatic C-H bonds is notoriously difficult, but visible-light photocatalysis enables mild, highly selective transformations[3].

Causality & Design: Uranyl nitrate (UrN) absorbs 420 nm light to reach a highly oxidizing excited state (UrN*). It performs a Hydrogen Atom Transfer (HAT) from the indane ring. Regioselectivity is strictly governed by Bond Dissociation Energy (BDE). The C1-H bond has a significantly lower BDE than the C3-H bond because the resulting C1 radical is stabilized by the +M effect of the adjacent C7-methoxy group, whereas a C3 radical would be destabilized by the electron-withdrawing C4-aldehyde[4].

Mechanism GS UrN (Ground State) ES UrN* (Excited State) GS->ES hν (420 nm) ES->GS Relaxation Rad C1 Carbon-Centered Radical (Stabilized by C7-OMe) ES->Rad HAT from C1-H Sub Indane Substrate Sub->Rad -H• Prod 1-Indanone Product Rad->Prod O2 Insertion

Fig 2: Mechanism of photocatalyzed Hydrogen Atom Transfer (HAT) at the C1 benzylic position.

Step-by-Step Methodology:

  • Preparation: In a transparent borosilicate glass vial, dissolve the indane substrate (1.0 mmol) and Uranyl nitrate hexahydrate (UrN, 10 mol%) in acetonitrile (10 mL).

  • Atmosphere Control: Seal the vial with a septum and purge the solution with a balloon of molecular oxygen ( O2​ ) for 10 minutes. Maintain the O2​ balloon attached.

  • Irradiation: Place the vial in a photoreactor equipped with 420 nm LEDs. Stir vigorously at room temperature (25 °C) for 16 hours[3].

  • Self-Validation (In-Process QC): Analyze an aliquot via FT-IR. The appearance of a strong ketone C=O stretch at ~1710 cm⁻¹ confirms the formation of the 1-indanone derivative, distinct from the conjugated aldehyde stretch at ~1690 cm⁻¹.

  • Workup: Quench the reaction with water (10 mL) and extract with EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Purification: Isolate the product via flash chromatography to yield the C1-oxidized 1-indanone derivative.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and regioselectivity metrics for the functionalization strategies discussed:

Reaction TypeTarget PositionCatalyst / ReagentsTime (h)Temp (°C)Expected YieldRegioselectivity
Knoevenagel Condensation C4 (Carbonyl)Piperidine, Glacial AcOH2411075 - 85%N/A (Aldehyde specific)
Photocatalytic Oxidation C1 (Benzylic)Uranyl Nitrate (UrN), O2​ 162580 - 87%>95% (C1 over C3)
Electrophilic Halogenation C5 (Aromatic)N-Bromosuccinimide (NBS)42560 - 70%100% (Only available C-H)

References

  • 7-Methoxy-6-methyl-indan-4-carbaldehyde - Benchchem Source: Benchchem URL
  • US20120202816A1 - Novel compounds - Google Patents Source: Google Patents URL
  • Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration (PMC)
  • Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration (ACS)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 7-Methoxy-6-methyl-indan-4-carbaldehyde

Welcome to the Technical Support Center for the synthesis of 7-Methoxy-6-methyl-indan-4-carbaldehyde . This compound is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of functio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-Methoxy-6-methyl-indan-4-carbaldehyde . This compound is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of functional analogs of iodothyronines (thyroid hormones) for the treatment of metabolic disorders, obesity, and dyslipidemia[1][2].

The most direct synthetic route to this scaffold involves the formylation of 7-methoxy-6-methylindane via the Vilsmeier-Haack reaction. While theoretically straightforward, researchers frequently encounter poor yields, regioselectivity issues, and severe product loss during extraction. This guide provides mechanistically grounded troubleshooting strategies, self-validating protocols, and quantitative optimization data to help you maximize your synthetic yield.

Mechanistic Pathway & Regioselectivity Logic

To troubleshoot effectively, we must first understand the causality of the reaction. The Vilsmeier-Haack formylation relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which undergoes electrophilic aromatic substitution (EAS) with the electron-rich indane core[3][4].

SynthesisWorkflow A 7-Methoxy-6-methylindane (Substrate) C Iminium Intermediate (Electrophilic Aromatic Substitution) A->C Addition at 0-5°C B Vilsmeier Reagent (POCl3 + DMF) B->C Active Electrophile D Aqueous Quench (Ice + NaHCO3) C->D Heating (75°C) then cooling E 7-Methoxy-6-methyl- indan-4-carbaldehyde D->E Extended Hydrolysis & Extraction

Fig 1. Optimized Vilsmeier-Haack workflow for 7-Methoxy-6-methyl-indan-4-carbaldehyde synthesis.

The regioselectivity of this substitution is governed by the competing electronic effects of the substituents on the aromatic ring. The methoxy group at C-7 strongly activates the ortho (C-6, blocked) and para (C-4) positions. The methyl group at C-6 weakly activates its ortho (C-5) and para (C-7, blocked) positions[1].

RegioselectivityLogic Substrate Indane Core Methoxy -OCH3 at C-7 (Strong Activating) Substrate->Methoxy Methyl -CH3 at C-6 (Weak Activating) Substrate->Methyl C4 C-4 Position (Para to -OCH3) MAJOR KINETIC TARGET Methoxy->C4 Strong Directing Effect C5 C-5 Position (Ortho to -CH3) MINOR BYPRODUCT Methyl->C5 Weak Directing Effect

Fig 2. Regioselectivity logic governed by the competing electronic effects of C-7 and C-6 substituents.

Troubleshooting & FAQs

Q1: My reaction yield is consistently below 40%, and I recover a lot of unreacted starting material. What is causing this sluggish conversion? A1: The most common cause of incomplete conversion is the degradation of the Vilsmeier reagent prior to the substitution step. The chloroiminium salt is highly hygroscopic[3]. Even trace amounts of water in your N,N-dimethylformamide (DMF) or ambient moisture in your glassware will hydrolyze the active electrophile back into unreactive amides and HCl. Solution: Flame-dry all glassware and use strictly anhydrous DMF. Furthermore, while the formation of the reagent must be done at 0–5 °C, the subsequent reaction with the sterically hindered indane derivative requires thermal energy. Ensure you are heating the reaction to 70–75 °C for 3–4 hours after the initial addition[3].

Q2: I am observing a secondary byproduct on TLC. How can I improve the regioselectivity to favor the C-4 carbaldehyde over the C-5 isomer? A2: If the reaction temperature is raised too rapidly during the addition of the substrate, kinetic control is lost. The excess thermal energy allows the weaker directing effect of the C-6 methyl group to drive formylation at the C-5 position[1]. Solution: Maintain the reaction mixture strictly at 0–5 °C during the dropwise addition of the indane substrate. Allow the mixture to stir for 30 minutes at this temperature to initiate the kinetically favored C-4 attack before gradually warming to room temperature and applying heat.

Q3: During the aqueous workup, I get a stubborn emulsion and my isolated yield drops significantly. How do I resolve this? A3: Emulsions in this specific reaction are caused by the incomplete hydrolysis of the iminium salt intermediate. If this intermediate is not fully broken down into the target aldehyde and dimethylamine, the charged salt acts as a surfactant, trapping your product in the aqueous layer and preventing phase separation[3]. Solution: Do not rush the quench. Pour the reaction mixture over crushed ice and stir vigorously for at least 3 hours (or overnight) to ensure complete hydrolysis.

Self-Validating Experimental Protocol

This protocol is engineered with built-in validation checkpoints to ensure you do not proceed to the next step if a failure has occurred.

Objective: Maximize yield and purity of 7-Methoxy-6-methyl-indan-4-carbaldehyde via optimized Vilsmeier-Haack formylation. Reagents: 7-Methoxy-6-methylindane (1.0 eq), POCl₃ (1.5 eq), Anhydrous DMF (5.0 eq).

Step 1: Vilsmeier Reagent Preparation

  • Cool anhydrous DMF in a flame-dried round-bottom flask to 0–5 °C under an inert argon atmosphere.

  • Add POCl₃ dropwise over 20 minutes, maintaining the internal temperature below 10 °C.

  • Stir for an additional 30 minutes at 0–5 °C.

Self-Validation Check 1: The formation is exothermic. A failure to generate heat, or a color change to dark brown, indicates moisture contamination or degraded POCl₃. The active reagent should be a pale yellow to colorless complex.

Step 2: Substrate Addition (Kinetic Control)

  • Dissolve 7-methoxy-6-methylindane in a minimal volume of anhydrous DMF.

  • Add this solution dropwise to the Vilsmeier reagent, strictly maintaining the temperature at 0–5 °C. Stir for 30 minutes.

Step 3: Electrophilic Aromatic Substitution

  • Remove the ice bath. Allow the mixture to warm to room temperature, then heat to 70–75 °C for 3–4 hours.

Self-Validation Check 2: Monitor via TLC (Hexane/Ethyl Acetate 8:2). The starting material (high Rf) must completely disappear, replaced by a baseline-stuck iminium intermediate. Do not proceed to the quench until the starting material is consumed.

Step 4: Hydrolysis and Quench

  • Cool the reaction to room temperature. Pour the mixture slowly onto vigorously stirred crushed ice.

  • Stir the resulting aqueous suspension for a minimum of 3 hours to fully hydrolyze the iminium intermediate.

Step 5: Extraction and Purification

  • Neutralize the aqueous mixture using saturated aqueous NaHCO₃.

Self-Validation Check 3: Use pH paper to ensure the aqueous layer is strictly between pH 7 and 8. An acidic pH (<6) indicates incomplete neutralization, which will trap the product as a water-soluble iminium salt and destroy your isolated yield.

  • Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.

Yield Optimization Data

The following table summarizes the quantitative impact of the optimized parameters on the final isolated yield.

ParameterStandard ConditionsOptimized ConditionsCausality / Rationale
Vilsmeier Reagent 1.1 Equivalents1.5 EquivalentsOvercomes trace moisture degradation; ensures complete conversion.
Addition Temp 25 °C (Room Temp)0–5 °CKinetic control prevents the C-5 formylation byproduct.
Reaction Temp 25 °C70–75 °C (3h)Overcomes steric hindrance of the indane core for the substitution step.
Hydrolysis Time 30 minutes3 hours (or overnight)Fully breaks down the iminium surfactant, preventing emulsions.
Isolated Yield 35 – 45%82 – 88%Synergistic effect of complete conversion and optimized extraction.

References

  • Google Patents. US20120202816A1 - Novel compounds.
  • MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Stability of 7-Methoxy-6-methyl-indan-4-carbaldehyde Under Basic Conditions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 7-Methoxy-6-methyl-indan-4-carbaldehyde. This document is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 7-Methoxy-6-methyl-indan-4-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile indane derivative in their synthetic workflows. The indane framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1] Understanding the stability and reactivity of this specific carbaldehyde, particularly under basic conditions, is critical for successful experimental outcomes, preventing yield loss, and avoiding unintended side reactions. This guide provides in-depth answers to common questions, troubleshooting strategies for potential issues, and validated analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 7-Methoxy-6-methyl-indan-4-carbaldehyde when exposed to basic conditions?

The principal reaction and stability concern for this compound in the presence of a strong base is the Cannizzaro reaction .[2][3] This is a disproportionation reaction that is characteristic of aldehydes that lack an alpha-hydrogen (α-hydrogen).[4][5]

Causality: The carbon atom adjacent to the aldehyde group (the α-carbon) in 7-Methoxy-6-methyl-indan-4-carbaldehyde is part of the aromatic ring and has no hydrogen atom attached. Without an α-hydrogen, the molecule cannot form a nucleophilic enolate ion, which is the first step in an Aldol condensation.[5] Instead, a hydroxide ion (from a strong base) attacks the electrophilic carbonyl carbon. This initiates a sequence where one molecule of the aldehyde is oxidized to a carboxylic acid and a second molecule is reduced to a primary alcohol.[3][6]

The expected products from this reaction are:

  • Oxidation Product: 7-Methoxy-6-methyl-indan-4-carboxylic acid (as its carboxylate salt)

  • Reduction Product: (7-Methoxy-6-methyl-indan-4-yl)methanol

Q2: Can 7-Methoxy-6-methyl-indan-4-carbaldehyde participate in an Aldol condensation?

No, it cannot undergo a self-condensation reaction. As explained above, the Aldol reaction requires the formation of an enolate, which is only possible if the aldehyde possesses at least one α-hydrogen.[7][8]

However, it can act as the electrophilic partner in a crossed Aldol condensation (often called a Claisen-Schmidt condensation) with another carbonyl compound that does have α-hydrogens (e.g., acetone, acetophenone, or another enolizable aldehyde).[7][8][9] In this scenario, the base will deprotonate the enolizable partner to form an enolate, which will then attack the carbonyl carbon of 7-Methoxy-6-methyl-indan-4-carbaldehyde. This is a powerful synthetic strategy, but it requires careful control of reaction conditions to prevent the Cannizzaro reaction from competing.[4]

Q3: What factors influence the rate of the Cannizzaro reaction?

Several factors can promote this unwanted side reaction:

  • Base Concentration: The Cannizzaro reaction is highly dependent on the base concentration. It is typically favored by high concentrations of strong bases like NaOH or KOH (e.g., 50% aqueous solution).[4]

  • Temperature: Higher reaction temperatures can accelerate the Cannizzaro reaction.[4]

  • Steric Hindrance: While our molecule is somewhat sterically hindered, this property can sometimes favor the Cannizzaro pathway over other potential reactions if conditions are not optimized.[2]

Troubleshooting Guide

Problem 1: My reaction is producing significant amounts of carboxylic acid and alcohol byproducts.

This is a classic sign that the Cannizzaro reaction is occurring. The presence of both the corresponding carboxylic acid and primary alcohol strongly indicates a disproportionation pathway.

Possible CauseTroubleshooting Steps & Scientific Rationale
Base concentration is too high. Reduce Base Concentration: Switch from concentrated base (e.g., 50% NaOH) to a more dilute solution (e.g., 10% NaOH or less). The Aldol condensation is base-catalyzed and often requires only a small amount of base to proceed, whereas the Cannizzaro reaction's rate has a higher-order dependence on hydroxide concentration.[4]
Reaction temperature is too high. Lower the Temperature: Perform the reaction at a lower temperature, such as room temperature or 0 °C. Lowering the thermal energy of the system will disfavor the higher activation energy pathway, which is often the Cannizzaro reaction.[4]
Unfavorable Reagent Addition (in Crossed-Aldol Reactions). Control Reagent Stoichiometry and Addition Rate: When using 7-Methoxy-6-methyl-indan-4-carbaldehyde as the electrophile in a crossed-Aldol reaction, slowly add it to the mixture containing the enolizable carbonyl compound and the base. This strategy keeps the concentration of the non-enolizable aldehyde low, minimizing its self-reaction via the Cannizzaro pathway.
Problem 2: How can I reliably monitor the stability of my compound or the progress of a reaction?

Visual inspection (e.g., TLC) can be useful, but for quantitative and definitive analysis, spectroscopic and chromatographic methods are essential.

Analytical MethodProtocol & Key Indicators
¹H NMR Spectroscopy Monitor the Aldehyde Proton: The most direct method is to monitor the highly characteristic aldehyde proton signal (–CHO), which appears far downfield in the ¹H NMR spectrum (typically δ 9.5–10.5 ppm).[1] The disappearance of this singlet indicates consumption of the starting material. Identify Byproducts: Look for the emergence of new signals: a singlet for the benzylic protons of the alcohol product (–CH₂OH) around δ 4.5-5.5 ppm and the disappearance of the aldehyde proton. The carboxylic acid product is sometimes harder to track as the acidic proton can exchange with the solvent.
High-Performance Liquid Chromatography (HPLC) Quantitative Analysis: HPLC with UV detection is a robust method for quantifying the remaining aldehyde and the formation of products. A reversed-phase C18 column is typically used. The high conjugation of the aromatic system makes the compound easily detectable by UV. For trace-level analysis, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed to form a stable hydrazone derivative with a strong chromophore, significantly enhancing detection limits.[10][11][12]

Visualized Mechanisms and Workflows

cannizzaro_mechanism

stability_workflow

Protocols & Data

Protocol 1: Stability Monitoring by ¹H NMR Spectroscopy
  • Reaction Setup: In an NMR tube, dissolve a known concentration of 7-Methoxy-6-methyl-indan-4-carbaldehyde in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Initial Scan (t=0): Acquire a baseline ¹H NMR spectrum. Record the integration of the aldehyde proton signal (δ ~9.5-10.5 ppm).

  • Initiate Reaction: Add a measured amount of the basic reagent (e.g., a solution of NaOD in D₂O).

  • Time-Course Scans: Acquire spectra at regular intervals (e.g., every 15 minutes).

  • Analysis: Compare the integration of the aldehyde proton peak relative to a stable internal standard or the methyl/methoxy peaks on the molecule itself. Monitor for the appearance of the alcohol –CH₂OH signal (δ ~4.5-5.5 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonStarting AldehydeCannizzaro Alcohol Product
Aldehyde (-CHO)~9.5 - 10.5 (singlet)N/A
Benzylic (-CH₂OH)N/A~4.5 - 5.5 (singlet)
Methoxy (-OCH₃)~3.8 - 4.0 (singlet)~3.8 - 4.0 (singlet)
Methyl (-CH₃)~2.2 - 2.4 (singlet)~2.2 - 2.4 (singlet)
Aromatic (Ar-H)~6.8 - 7.8 (multiplets)~6.7 - 7.5 (multiplets)
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[1][13]
Protocol 2: Quantitative Analysis by HPLC

This protocol provides a starting point and should be optimized for your specific instrumentation and sample matrix.

Table 2: General HPLC Method Parameters

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with (A) Water and (B) Acetonitrile (both may contain 0.1% formic acid or TFA). Start with a higher percentage of A and ramp to a higher percentage of B.
Flow Rate 1.0 mL/min
Detection UV Detector at 254 nm or 360-370 nm (if using DNPH derivatization).[11]
Column Temperature 25-30 °C
Injection Volume 10 µL
Sample Preparation: Quench reaction aliquots by neutralizing with acid. Dilute with the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.

References

  • ALL ABOUT CHEMISTRY. (2020, July 3). Cannizzaro Reaction.
  • BYJU'S.
  • JoVE. (2023, April 30).
  • BenchChem. 7-Methoxy-6-methyl-indan-4-carbaldehyde.
  • Wikipedia.
  • Jack Westin. Aldehydes And Ketones Important Reactions.
  • Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on W
  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • BenchChem.
  • Chemistry Steps. (2023, June 26). Cannizzaro Reaction.
  • Fiveable. (2026, March 2). Spectroscopy of Aldehydes and Ketones.
  • ResearchGate.
  • Chemistry LibreTexts. (2023, January 22). Cannizzaro Reaction.
  • EPA. Method for the determination fo aldehydes and ketones in ambient air using HPLC.
  • Quora. (2023, February 13). Why do aldehydes with alpha hydrogen not undergo Canizarro's reaction?.
  • Chemistry LibreTexts. (2023, January 22). Cannizzaro Reaction.
  • Agilent.

Sources

Reference Data & Comparative Studies

Validation

Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 7-Methoxy-6-methyl-indan-4-carbaldehyde

For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, offer...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 7-Methoxy-6-methyl-indan-4-carbaldehyde, a compound of interest in synthetic and medicinal chemistry.

This document moves beyond a simple cataloging of spectral peaks. As Senior Application Scientists, we delve into the "why" behind the fragmentation, grounding our predictions in the fundamental principles of mass spectrometry and the established behavior of key functional groups. By understanding the causal relationships in ion formation, researchers can more confidently interpret their own experimental data.

Predicted Mass Spectrum and Fragmentation Data

The anticipated major fragment ions for 7-Methoxy-6-methyl-indan-4-carbaldehyde (Molecular Formula: C₁₂H₁₄O₂, Molecular Weight: 190.24 g/mol ) upon electron ionization are summarized below.

m/z (mass-to-charge ratio) Proposed Fragment Ion Neutral Loss Significance
190[C₁₂H₁₄O₂]⁺•-Molecular Ion (M⁺•)
189[C₁₂H₁₃O₂]⁺H•α-cleavage of the aldehyde
175[C₁₁H₁₁O₂]⁺CH₃•Loss of a methyl radical from the methoxy group
161[C₁₁H₁₃O]⁺CHO•α-cleavage of the aldehyde
147[C₁₀H₁₁O]⁺CH₃• + COLoss of methyl followed by decarbonylation
133[C₉H₉O]⁺CHO• + C₂H₄Loss of formyl radical and ethylene from the indane ring
115[C₉H₇]⁺CHO• + C₂H₄ + H₂OFurther fragmentation of the m/z 133 ion
91[C₇H₇]⁺-Tropylium ion, characteristic of alkylbenzenes

The Fragmentation Pathway: A Step-by-Step Rationale

The fragmentation of 7-Methoxy-6-methyl-indan-4-carbaldehyde is dictated by the interplay of its aromatic ring, the indane aliphatic structure, and its oxygen-containing functional groups—the aldehyde and the methoxy group. Aromatic systems tend to produce a relatively stable molecular ion, which serves as the precursor for most subsequent fragmentations[1][2].

The proposed fragmentation cascade is initiated by the ionization of the molecule, typically through the removal of an electron from the aromatic pi system or one of the oxygen lone pairs, to generate the molecular ion (M⁺•) at m/z 190 [3].

Primary Fragmentation Pathways

The initial fragmentation events are dominated by cleavages adjacent to the functional groups, a process known as α-cleavage[1][4][5].

  • Loss of a Hydrogen Radical ([M-1]⁺): A highly characteristic fragmentation for aromatic aldehydes is the cleavage of the C-H bond of the aldehyde group, resulting in a very stable acylium ion at m/z 189 [4][5][6]. This peak is often one of the most intense in the spectrum of an aromatic aldehyde.

  • Loss of a Formyl Radical ([M-29]⁺): Alternatively, the C-C bond between the aromatic ring and the carbonyl group can cleave, leading to the expulsion of a formyl radical (CHO•) and the formation of an ion at m/z 161 [6][7].

  • Loss of a Methyl Radical ([M-15]⁺): The methoxy group provides another site for facile fragmentation. Cleavage of the O-CH₃ bond results in the loss of a methyl radical (CH₃•) and the formation of a resonance-stabilized ion at m/z 175 .

The following diagram illustrates these initial, competing fragmentation pathways from the molecular ion.

Primary Fragmentation of 7-Methoxy-6-methyl-indan-4-carbaldehyde cluster_products M Molecular Ion (M⁺•) m/z 190 M_minus_1 [M-H]⁺ m/z 189 M->M_minus_1 - H• M_minus_15 [M-CH₃]⁺ m/z 175 M->M_minus_15 - CH₃• M_minus_29 [M-CHO]⁺ m/z 161 M->M_minus_29 - CHO• caption Primary fragmentation pathways from the molecular ion.

Caption: Primary fragmentation pathways from the molecular ion.

Secondary and Complex Fragmentations

The primary fragment ions can undergo further fragmentation, leading to the other observed peaks in the spectrum.

  • The ion at m/z 175 ([M-CH₃]⁺) can subsequently lose a molecule of carbon monoxide (CO) from the aldehyde group to form the ion at m/z 147 . This decarbonylation is a common fragmentation pathway for acylium ions.

  • The indane structure itself can contribute to the fragmentation pattern. The five-membered ring can undergo cleavage, potentially leading to the loss of ethylene (C₂H₄). For instance, the ion at m/z 161 ([M-CHO]⁺) could lose an ethylene molecule to form an ion at m/z 133 .

  • The presence of an alkyl-substituted benzene ring often leads to the formation of the highly stable tropylium ion at m/z 91 [8]. This rearrangement is a hallmark of many aromatic compounds containing alkyl chains. Further fragmentation of this ion can lead to a peak at m/z 65 through the loss of acetylene[8].

This cascade of fragmentations provides a detailed fingerprint of the molecule's structure.

Comparative Analysis: Distinguishing Isomers

The predicted fragmentation pattern can be instrumental in distinguishing 7-Methoxy-6-methyl-indan-4-carbaldehyde from its structural isomers. For example, an isomer where the aldehyde and methoxy groups are swapped would likely exhibit a different ratio of [M-1]⁺, [M-15]⁺, and [M-29]⁺ ions due to the differing electronic effects of the substituents on the stability of the resulting fragment ions. Similarly, isomers with different substitution patterns on the aromatic ring would likely yield a different set of lower mass-to-charge ratio fragments derived from the aromatic core.

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally validate this predicted fragmentation pattern, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of 7-Methoxy-6-methyl-indan-4-carbaldehyde in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

  • GC-MS System Configuration:

    • Gas Chromatograph:

      • Injector: Split/splitless injector, operated in splitless mode at 250 °C.

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program:

        • Initial temperature: 100 °C, hold for 1 minute.

        • Ramp: 10 °C/min to 280 °C.

        • Final hold: 5 minutes at 280 °C.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

      • Solvent Delay: 3 minutes.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 7-Methoxy-6-methyl-indan-4-carbaldehyde.

    • Compare the acquired spectrum to the predicted fragmentation pattern, identifying the molecular ion and key fragment ions.

The following diagram outlines the general workflow for this experimental approach.

Experimental Workflow for GC-MS Analysis SamplePrep Sample Preparation (Dissolution in Solvent) GC_Injection GC Injection (1 µL) SamplePrep->GC_Injection GC_Separation GC Separation (Temperature Program) GC_Injection->GC_Separation MS_Ionization MS Ionization (Electron Ionization, 70 eV) GC_Separation->MS_Ionization Mass_Analysis Mass Analysis (Quadrupole) MS_Ionization->Mass_Analysis Data_Acquisition Data Acquisition (TIC and Mass Spectra) Mass_Analysis->Data_Acquisition Data_Analysis Data Analysis (Comparison with Prediction) Data_Acquisition->Data_Analysis caption Workflow for GC-MS analysis of the target compound.

Caption: Workflow for GC-MS analysis of the target compound.

Conclusion

The predictable and rational nature of mass spectral fragmentation, when grounded in established chemical principles, provides a powerful tool for structural elucidation. For 7-Methoxy-6-methyl-indan-4-carbaldehyde, the interplay between the aromatic aldehyde, methoxy, and indane moieties is expected to produce a rich and informative mass spectrum. The dominant fragmentation pathways are anticipated to be α-cleavages of the aldehyde and methoxy groups, followed by subsequent decarbonylation and rearrangements characteristic of the indane and alkylbenzene structures. This guide serves as a robust framework for researchers to both predict and interpret the mass spectrum of this and structurally related molecules, ultimately accelerating the pace of discovery and development.

References

  • Nptel. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
  • Benchchem. (n.d.). 7-Methoxy-6-methyl-indan-4-carbaldehyde.
  • Scribd. (n.d.). Aldehyde GC Separation & Mass Spectra.
  • Unknown. (n.d.). Mass Spectrometry: Fragmentation.
  • Whitman People. (n.d.). GCMS Section 6.11.4.
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Unknown. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry.
  • Whitman People. (n.d.). GCMS Section 6.9.5.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

Sources

Comparative

IR spectroscopy peaks for 7-Methoxy-6-methyl-indan-4-carbaldehyde

Analytical Validation of 7-Methoxy-6-methyl-indan-4-carbaldehyde: A Comparative Guide to FTIR, Raman, and NMR Spectroscopy As a privileged scaffold in medicinal chemistry, the indane core is foundational to numerous biol...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation of 7-Methoxy-6-methyl-indan-4-carbaldehyde: A Comparative Guide to FTIR, Raman, and NMR Spectroscopy

As a privileged scaffold in medicinal chemistry, the indane core is foundational to numerous biologically active compounds and approved therapeutics targeting metabolic and cardiovascular disorders [1]. Specifically, 7-Methoxy-6-methyl-indan-4-carbaldehyde (CAS 1092553-16-6) serves as a highly versatile intermediate. Its unique substitution pattern—an electron-donating methoxy group, a sterically directing methyl group, and a reactive carbaldehyde handle—makes it invaluable for downstream synthetic elaboration.

However, the precise electronic interplay of these functional groups necessitates rigorous analytical validation during synthesis. This guide objectively compares Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against alternative techniques (NMR and Raman) for the structural validation of this compound, providing causality-driven experimental protocols and reference data.

Structural Causality & IR Peak Assignments

To effectively utilize FTIR for quality assurance, one must understand the causality behind the spectral output. Infrared spectroscopy does not merely count functional groups; it maps the electronic environment of the molecule based on Hooke's Law, where vibrational frequency ( ν ) is directly proportional to the bond force constant ( k ).

For 7-Methoxy-6-methyl-indan-4-carbaldehyde, the diagnostic peaks are heavily influenced by the conjugated aromatic system:

  • Aldehyde Carbonyl (C=O) Stretch (~1675–1685 cm⁻¹): Typically, an aliphatic aldehyde exhibits a C=O stretch near 1720–1740 cm⁻¹. However, in this molecule, the carbonyl is directly conjugated with the indane's aromatic ring. Furthermore, the methoxy group at the C7 position is para to the carbaldehyde at C4. The oxygen atom of the methoxy group donates its lone pair electrons into the aromatic ring via resonance (+M effect). This electron density pushes through the conjugated π -system to the carbonyl oxygen, increasing the single-bond character of the C=O bond. A weaker bond reduces the force constant ( k ), thereby lowering the vibrational frequency to the ~1675 cm⁻¹ range.

  • Aldehyde C-H Stretch (~2720 cm⁻¹ and ~2820 cm⁻¹): This distinct doublet is caused by Fermi resonance—a quantum mechanical interaction between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration. This is a definitive marker distinguishing the aldehyde from a ketone.

  • Methoxy C-O-C Stretches (~1250 cm⁻¹ and ~1040 cm⁻¹): The asymmetric stretch of the aryl alkyl ether linkage appears strongly near 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.

  • Aromatic C=C Stretches (~1590 cm⁻¹ and ~1480 cm⁻¹): These sharp peaks confirm the integrity of the fused benzene ring within the indane scaffold.

ElectronicEffects Methoxy C7 Methoxy Group +M Electron Donor Ring Indane Aromatic Ring Delocalization Methoxy->Ring Electron Donation Carbonyl C4 Carbaldehyde Reduced C=O Bond Order Ring->Carbonyl Conjugation IRShift IR Spectral Shift C=O Peak ~1675 cm⁻¹ Carbonyl->IRShift Frequency Lowering

Caption: Electronic effects of the C7 methoxy group on the C4 carbaldehyde IR stretching frequency.

Performance Comparison: FTIR vs. Alternatives

While FTIR is a powerhouse for rapid functional group verification, it must be contextualized against alternative analytical modalities like Proton Nuclear Magnetic Resonance (¹H-NMR) and Raman spectroscopy.

FTIR is an absorption technique dependent on changes in the dipole moment, making it highly sensitive to polar functional groups (like C=O and C-O). In contrast, Raman relies on polarizability, excelling at identifying symmetric carbon-carbon frameworks. ¹H-NMR remains the gold standard for absolute atomic connectivity [1].

Table 1: Comparative Analytical Performance for 7-Methoxy-6-methyl-indan-4-carbaldehyde

Analytical TechniquePrimary Diagnostic CapabilityAnalysis TimeLimit of Detection (LOD)Capital CostBest Use Case for this Scaffold
ATR-FTIR Functional group verification (C=O, C-O, C-H)< 2 minutes~1–5% (w/w)LowRapid QA/QC, reaction monitoring, raw material ID.
¹H-NMR Exact atomic connectivity, proton counting15–30 minutes< 0.1% (w/w)HighAbsolute structural elucidation, trace impurity profiling.
Raman Symmetric vibrations (aromatic ring breathing)5–10 minutes~1–5% (w/w)MediumAqueous environments, complementary backbone verification.

The Verdict: For routine batch-to-batch validation and rapid confirmation that the formylation step (e.g., Vilsmeier-Haack reaction) successfully installed the aldehyde on the indane core, ATR-FTIR is the superior choice due to its zero-preparation workflow and immediate diagnostic feedback.

Self-Validating ATR-FTIR Protocol

To ensure scientific integrity, an analytical protocol cannot rely on blind data acquisition. It must be a self-validating system . The following methodology incorporates a mandatory calibration gateway to guarantee that the instrument's interferometer and laser are perfectly aligned before any sample is analyzed [2].

Step-by-Step Methodology

Phase 1: System Initialization & Self-Validation

  • Purge and Stabilize: Power on the FTIR spectrometer and ensure the desiccant is active. Allow the IR source to stabilize for at least 30 minutes.

  • Calibration Gateway (Critical): Place a NIST-traceable Polystyrene reference standard film (SRM 1921b) onto the ATR crystal. Acquire a spectrum.

  • Validation Check: The system must automatically verify the presence of polystyrene's diagnostic peaks at exactly 3026 cm⁻¹, 1601 cm⁻¹, and 1028 cm⁻¹ (±1 cm⁻¹ tolerance).

    • Causality: If these peaks drift, the HeNe reference laser is misaligned, and any subsequent data on the indane derivative will be scientifically invalid. If the check passes, proceed to Phase 2.

Phase 2: Background & Sample Acquisition 4. Crystal Cleaning: Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to flash evaporate. 5. Background Subtraction: Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. This mathematically subtracts atmospheric H₂O vapor and CO₂ from the final sample data. 6. Sample Application: Deposit 1–2 mg of solid 7-Methoxy-6-methyl-indan-4-carbaldehyde directly onto the center of the diamond crystal. 7. Anvil Pressure: Lower the ATR pressure anvil until the clutch clicks.

  • Causality: Consistent pressure is required to force the solid sample into the evanescent wave generated at the crystal surface, ensuring a high signal-to-noise ratio.
  • Data Acquisition: Run the sample scan (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

Phase 3: Processing & Decision 9. ATR Correction: Apply an ATR correction algorithm in the software to adjust for the wavelength-dependent penetration depth of the IR beam (which artificially inflates peak intensities at lower wavenumbers). 10. Peak Matching: Cross-reference the resulting spectrum against the diagnostic markers (1675 cm⁻¹, 1250 cm⁻¹, 2720/2820 cm⁻¹).

Workflow Syn Synthesize/Isolate 7-Methoxy-6-methyl-indan-4-carbaldehyde Calib ATR-FTIR Calibration (Polystyrene Standard SRM 1921b) Syn->Calib Scan Acquire IR Spectrum (Background Subtracted) Calib->Scan System Validated Analyze Analyze Diagnostic Peaks (C=O, C-O, C-H) Scan->Analyze Decision Peak Match? Analyze->Decision Pass QA/QC Pass: Proceed to Next Step Decision->Pass Yes Fail QA/QC Fail: Run NMR/GC-MS Decision->Fail No

Caption: Self-validating ATR-FTIR QA/QC workflow for the structural validation of the indane derivative.

References

  • PubChem Compound Summary for CID 53365022 (Representative Indane Scaffold Data). National Center for Biotechnology Information. Retrieved from[Link]

  • NIST Chemistry WebBook, SRD 69 (Polystyrene Calibration Standards and IR Spectroscopy Fundamentals). National Institute of Standards and Technology. Retrieved from [Link]

Validation

A Comparative Guide to HPLC Retention Times for Indan Carbaldehyde Isomers

This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) retention times for the separation of indan carbaldehyde positional isomers. Designed for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) retention times for the separation of indan carbaldehyde positional isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of isomer separation, presents a comparative experimental framework, and offers detailed protocols to achieve baseline resolution.

Introduction: The Challenge of Separating Positional Isomers

Indan carbaldehydes, such as 4-indancarboxaldehyde and 5-indancarboxaldehyde, are valuable chemical intermediates in the synthesis of various pharmaceutical compounds. The precise location of the carbaldehyde (formyl) group on the indan scaffold is critical to the final product's biological activity and safety profile. Consequently, robust analytical methods are required to distinguish and quantify these positional isomers, ensuring the purity and quality of starting materials and intermediates.

Positional isomers often possess nearly identical physicochemical properties, such as molecular weight, and similar polarities, making their separation a significant analytical challenge.[1] High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for this purpose, as it can exploit subtle differences in hydrophobicity and molecular shape.[2][3]

This guide compares the retention behavior of 4- and 5-indancarboxaldehyde on two different reversed-phase HPLC columns using different mobile phase compositions to establish an optimized separation method.

Analyte Properties and Separation Theory

The key to separating 4- and 5-indancarboxaldehyde lies in exploiting the subtle differences arising from the aldehyde group's position on the aromatic ring.

  • 4-Indancarboxaldehyde: The aldehyde group is at the 4-position of the 2,3-dihydro-1H-indene ring.

  • 5-Indancarboxaldehyde: The aldehyde group is at the 5-position.[4][5]

These structural differences, though minor, can lead to variations in dipole moment and the isomers' ability to interact with the HPLC stationary phase. In reversed-phase HPLC, separation is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[6] However, for aromatic compounds, other interactions, such as π-π interactions, can play a crucial role in achieving selectivity.[7][8]

The choice of stationary phase and mobile phase composition is therefore critical:

  • Stationary Phase: A standard C18 (octadecylsilane) column separates based mainly on hydrophobicity.[2] A Phenyl-Hexyl column, which contains phenyl groups, can provide alternative selectivity through π-π interactions with the aromatic ring of the indan isomers.[9][10]

  • Mobile Phase: The organic modifier (e.g., acetonitrile or methanol) in the aqueous mobile phase controls the elution strength.[3] Acetonitrile and methanol can offer different selectivities due to their distinct chemical properties; acetonitrile is aprotic with a strong dipole moment, while methanol is a protic solvent capable of hydrogen bonding.[11][12]

Experimental Design and Workflow

To determine the optimal conditions for separating 4- and 5-indancarboxaldehyde, a systematic study was designed to compare two common reversed-phase columns and two different organic modifiers.

Experimental Workflow Diagram

The following diagram outlines the workflow for method development and comparison.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Isomer Standard Mix (100 µg/mL each in 50:50 ACN:H2O) B Prepare Mobile Phases - A: Water (0.1% Formic Acid) - B1: Acetonitrile (0.1% Formic Acid) - B2: Methanol (0.1% Formic Acid) C Column 1: C18 (e.g., 250 x 4.6 mm, 5 µm) A->C D Column 2: Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm) A->D E Run Gradient Elution with ACN (e.g., 40-70% B1 over 15 min) B->E F Run Gradient Elution with MeOH (e.g., 50-80% B2 over 15 min) B->F C->E C->F D->E D->F G Record Retention Time (tR) E->G F->G H Calculate Resolution (Rs) G->H I Compare Selectivity (α) H->I J Optimized Method Selection I->J

Sources

Comparative

A Head-to-Head Comparison of the Reactivity of 7-Methoxy- and 5-Methoxyindan Carbaldehydes in Electrophilic Formylation

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry In the landscape of drug discovery and development, indan-based scaffolds are of significant interest due to their presence in a variety of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of drug discovery and development, indan-based scaffolds are of significant interest due to their presence in a variety of biologically active molecules. The introduction of a carbaldehyde group onto the indan ring system via electrophilic formylation, such as the Vilsmeier-Haack reaction, is a pivotal step in the synthesis of numerous pharmaceutical intermediates. The regioselectivity and overall efficiency of this transformation are profoundly influenced by the substitution pattern on the aromatic ring. This guide provides a detailed comparative analysis of the reactivity of two common isomers, 7-methoxyindan and 5-methoxyindan, toward electrophilic formylation, offering insights into the underlying electronic effects and providing practical guidance for the synthetic chemist.

The Theoretical Framework: Understanding Methoxy-Directed Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][2][3][4] The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile in an electrophilic aromatic substitution (EAS) reaction.[1][2][3][4] The regiochemical outcome of this reaction on substituted indanes is dictated by the electronic properties of the substituents on the aromatic ring.

The methoxy group (-OCH₃) is a potent activating group in EAS reactions. It exerts a strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I). The resonance effect significantly increases the electron density at the ortho and para positions relative to the methoxy group, thereby directing incoming electrophiles to these sites.[5]

For 7-Methoxyindan: The methoxy group at the C7 position activates the ortho positions (C6) and the para position (C4). The C6 position is sterically less hindered than the C4 position, which is peri-disposed to the C3 of the indan ring. However, electronic factors often favor substitution at the para position.

For 5-Methoxyindan: The methoxy group at the C5 position activates the ortho positions (C4 and C6) and the para position (C7). In this case, the C6 position is generally the most favored site for electrophilic attack due to a combination of electronic activation and steric accessibility.

Head-to-Head Comparison: Vilsmeier-Haack Formylation of 7-Methoxyindan vs. 5-Methoxyindan

While direct comparative studies under identical conditions are scarce in the literature, analysis of individual formylation reactions of these two isomers allows for a valuable comparison of their reactivity and the expected outcomes.

Feature7-Methoxyindan5-Methoxyindan
Major Product 7-Methoxyindan-4-carbaldehyde5-Methoxyindan-6-carbaldehyde
Expected Regioselectivity Primarily at the C4 (para) positionPrimarily at the C6 (ortho) position
Relative Reactivity Generally expected to be slightly less reactive due to potential steric hindrance at the C4 position.Generally expected to be more reactive due to the accessible and highly activated C6 position.
Typical Reaction Conditions Vilsmeier reagent (POCl₃/DMF), often requiring heating.[6]Vilsmeier reagent (POCl₃/DMF), may proceed at or below room temperature.[7]
Reported Yields Moderate to good yields have been reported for analogous systems.Good to excellent yields are typically achieved.

Experimental Protocols

The following are representative, detailed protocols for the Vilsmeier-Haack formylation of 7-methoxyindan and 5-methoxyindan.

Protocol 1: Synthesis of 7-Methoxyindan-4-carbaldehyde

Materials:

  • 7-Methoxyindan

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 7-methoxyindan (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution to pH 7-8 with a saturated sodium bicarbonate solution.

  • Extract the product with DCM (3 x volume).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-methoxyindan-4-carbaldehyde.

Protocol 2: Synthesis of 5-Methoxyindan-6-carbaldehyde

Materials:

  • 5-Methoxyindan

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Dissolve 5-methoxyindan (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture to pH 7-8 with a saturated sodium bicarbonate solution.

  • Extract the product with DCM (3 x volume).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 5-methoxyindan-6-carbaldehyde.

Visualizing the Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Substrate Methoxyindan (5- or 7-isomer) Substrate->ReactionMix 0 °C to RT/Heat Quench Quench with Ice ReactionMix->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (DCM) Neutralize->Extract Purify Column Chromatography Extract->Purify Product Indan Carbaldehyde Purify->Product

Caption: Generalized workflow for the Vilsmeier-Haack formylation of methoxyindans.

Characterization and Spectroscopic Analysis

The structural identity and purity of the resulting carbaldehydes are confirmed by spectroscopic methods, primarily ¹H and ¹³C NMR.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
CompoundAr-H-CHO-OCH₃Indan Protons
7-Methoxyindan-4-carbaldehyde δ ~7.5 (d, 1H), ~6.8 (d, 1H)δ ~10.2 (s, 1H)δ ~3.9 (s, 3H)δ ~3.0 (t, 2H), ~2.8 (t, 2H), ~2.1 (p, 2H)
5-Methoxyindan-6-carbaldehyde δ ~7.6 (s, 1H), ~6.9 (s, 1H)δ ~10.4 (s, 1H)δ ~3.9 (s, 3H)δ ~2.9 (t, 4H), ~2.1 (p, 2H)
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
CompoundC=OAr-C (quaternary)Ar-CH-OCH₃Indan Carbons
7-Methoxyindan-4-carbaldehyde δ ~191δ ~160, ~148, ~135, ~128δ ~125, ~110δ ~55.5δ ~33, ~32, ~25
5-Methoxyindan-6-carbaldehyde δ ~190δ ~162, ~149, ~132, ~126δ ~124, ~108δ ~55.4δ ~33, ~32, ~26

The chemical shifts provided are estimations based on related structures and are subject to minor variations depending on the specific experimental conditions.[8][9][10][11][12][13][14][15][16][17][18]

Mechanistic Rationale for Regioselectivity

The observed regioselectivity can be rationalized by examining the stability of the Wheland intermediates formed upon electrophilic attack at different positions.

Regioselectivity cluster_7_methoxy 7-Methoxyindan cluster_5_methoxy 5-Methoxyindan 7-MeO 7-Methoxyindan 7-C4_attack Attack at C4 (para) 7-MeO->7-C4_attack Favored 7-C6_attack Attack at C6 (ortho) 7-MeO->7-C6_attack 7-C4_intermediate More Stable Intermediate (Resonance with OMe) 7-C4_attack->7-C4_intermediate 7-C6_intermediate Less Stable Intermediate 7-C6_attack->7-C6_intermediate 5-MeO 5-Methoxyindan 5-C6_attack Attack at C6 (ortho) 5-MeO->5-C6_attack Highly Favored 5-C4_attack Attack at C4 (ortho) 5-MeO->5-C4_attack 5-C6_intermediate Most Stable Intermediate (Resonance + Sterics) 5-C6_attack->5-C6_intermediate 5-C4_intermediate Less Stable Intermediate 5-C4_attack->5-C4_intermediate

Caption: Rationale for the regioselectivity in the formylation of 7- and 5-methoxyindan.

Conclusion and Practical Recommendations

The position of the methoxy group on the indan ring system exerts a pronounced influence on the reactivity and regioselectivity of electrophilic formylation. 5-Methoxyindan is generally more reactive and selectively yields the 6-formyl derivative due to the highly activated and sterically accessible C6 position. In contrast, 7-methoxyindan directs formylation to the C4 position, and the reaction may require more forcing conditions.

For researchers and drug development professionals, this comparative understanding is crucial for designing efficient synthetic routes to targeted indan-based molecules. When aiming for the 6-carbaldehyde isomer, starting with 5-methoxyindan is the logical choice. Conversely, the synthesis of the 4-carbaldehyde isomer necessitates the use of 7-methoxyindan. Careful control of reaction conditions, particularly temperature, is recommended to optimize yields and minimize potential side reactions.

References

  • Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H- and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Rajput, A. P., & Kuwar, A. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Shetty, P., et al. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 10(61), 37255-37277.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Universidade do Minho. (n.d.). Formylation, dicyanovinylation and tricyanovinylation of 5-alkoxy- and 5-amino- substituted 2,2´-bithiophenes. Retrieved from [Link]

  • Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • Muramatsu, Y. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, 60(8), 1845-1854.
  • Indian Journal of Chemistry. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2016, June 15). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

Sources

Validation

Purity assessment standards for 7-Methoxy-6-methyl-indan-4-carbaldehyde

Purity Assessment Standards for 7-Methoxy-6-methyl-indan-4-carbaldehyde: A Comparative Analytical Guide Executive Summary & Pharmacological Context As a Senior Application Scientist, I frequently encounter the analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Purity Assessment Standards for 7-Methoxy-6-methyl-indan-4-carbaldehyde: A Comparative Analytical Guide

Executive Summary & Pharmacological Context

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly functionalized bicyclic scaffolds. 7-Methoxy-6-methyl-indan-4-carbaldehyde (CAS No. 1092553-16-6) is a critical "privileged scaffold" in medicinal chemistry. It is extensively utilized as a foundational intermediate in the synthesis of novel thyroid receptor ligands targeting metabolic disorders such as obesity, dyslipidemia, and type II diabetes 1.

Because it serves as a primary building block, its purity directly dictates the yield, stereochemical integrity, and safety profile of downstream active pharmaceutical ingredients (APIs). The unique substitution pattern—a methoxy group at C7, a methyl group at C6, and a carbaldehyde group at C4—creates specific electronic and steric properties that complicate standard purity assessments 2. The electron-donating nature of the methoxy and methyl groups alters the electrophilicity of the carbonyl carbon, while the aldehyde moiety itself is highly susceptible to thermal degradation and oxidation.

Comparative Purity Assessment Methodologies

To establish a self-validating analytical system, relying on a single technique is scientifically unsound. We must employ orthogonal methods that cross-verify each other. Below is an objective comparison of the three primary methodologies used for this compound.

Table 1: Performance Metrics of Orthogonal Purity Assessment Methods

Analytical MethodTarget Analyte ProfileLOD (ppm)Recovery (%)Primary Strategic Advantage
HPLC-UV Non-volatile related substances0.598.5High precision for aromatic impurities and oxidation products.
GC-MS (Oxime) Volatile organics & trace solvents0.195.2Superior sensitivity; prevents thermal decomposition of the aldehyde.
1H qNMR Absolute molecular purityN/A>99.0Requires no reference standard of the target analyte for quantification.

Data supported by established indane chemistry purity benchmarks 2.

Self-Validating Experimental Protocols

Protocol A: HPLC-UV for Non-Volatile Impurity Profiling
  • Causality: The rigid indane framework and the aromatic ring exhibit strong UV absorbance. HPLC-UV is ideal for quantifying structurally similar non-volatile impurities (e.g., unreacted starting materials or oxidized carboxylic acid derivatives) that would not elute or would degrade in GC.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 10 mg of 7-Methoxy-6-methyl-indan-4-carbaldehyde in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock.

    • System Setup: Utilize a C18 reverse-phase column (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA). The acidic modifier suppresses the ionization of trace acidic impurities, ensuring sharp peak shapes.

    • Detection: Set the UV detector to 254 nm (optimal for the conjugated aromatic system).

    • Validation: Inject a blank solvent to establish a baseline, followed by the sample. Calculate purity based on relative peak area normalization. The absence of peaks in the blank validates that observed impurities originate from the sample, not the system.

Protocol B: GC-MS via Oxime Derivatization
  • Causality: Direct injection of aldehydes into a GC inlet often results in thermal degradation or interaction with the silanol groups on the column, causing severe peak tailing. By derivatizing the aldehyde into an oxime using hydroxylamine, we convert a thermally labile carbonyl into a highly volatile, stable moiety, achieving an exceptional Limit of Detection (LOD) of 0.1 ppm 2.

  • Step-by-Step Methodology:

    • Derivatization: Mix 5 mg of the sample with 1 mL of a hydroxylamine hydrochloride solution (20 mg/mL in pyridine).

    • Incubation: Heat the mixture in a sealed vial at 80°C for 30 minutes to drive the nucleophilic addition and subsequent dehydration.

    • Extraction: Cool to room temperature, add 2 mL of hexane and 2 mL of water. Vortex and extract the upper organic layer containing the oxime derivative.

    • Analysis: Inject 1 µL into the GC-MS equipped with a DB-5MS column. Program the oven from 100°C to 280°C at 15°C/min.

    • Validation: Monitor the specific mass-to-charge (m/z) transitions of the oxime derivative. Spiking the sample with a known concentration of a homologous internal standard validates the extraction recovery rate.

Protocol C: Quantitative NMR (qNMR) - The Absolute Purity Gold Standard
  • Causality: Chromatographic methods rely on relative response factors. qNMR provides an absolute purity value by comparing the integration of a distinct proton against a certified internal standard. The aldehyde proton of 7-Methoxy-6-methyl-indan-4-carbaldehyde is highly deshielded due to the anisotropic effect of the benzene ring and the carbonyl group, appearing as a distinct singlet far downfield at δ 9.5-10.5 ppm 2. This isolated signal makes it perfect for precise integration without overlap.

  • Step-by-Step Methodology:

    • Sample Prep: Accurately weigh 15 mg of the sample and 5 mg of certified Maleic acid (internal standard) using a microbalance.

    • Solvation: Dissolve both in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% TMS.

    • Acquisition: Acquire the 1H NMR spectrum at 400 MHz with a relaxation delay (D1) of at least 30 seconds to ensure complete longitudinal relaxation of all protons.

    • Processing: Phase and baseline correct the spectrum. Integrate the internal standard peak (δ 6.28 ppm) and the target aldehyde peak (δ 9.5-10.5 ppm).

    • Validation: Calculate absolute mass fraction purity using the molar ratio derived from the integrals. The use of a gravimetrically certified internal standard makes this a self-calibrating, absolute measurement.

Visualizing the Analytical Strategy

Workflow Sample 7-Methoxy-6-methyl-indan-4-carbaldehyde Batch Sample HPLC HPLC-UV (LOD: 0.5 ppm) Sample->HPLC GCMS GC-MS (Oxime) (LOD: 0.1 ppm) Sample->GCMS qNMR 1H qNMR (Absolute Purity) Sample->qNMR Integration Orthogonal Data Integration HPLC->Integration GCMS->Integration qNMR->Integration CoA Certificate of Analysis (Validated Purity >99%) Integration->CoA

Orthogonal purity assessment workflow for 7-Methoxy-6-methyl-indan-4-carbaldehyde.

DerivPathway Aldehyde Target Aldehyde (Thermally Labile) Reaction Nucleophilic Addition Aldehyde->Reaction Reagent Hydroxylamine Hydrochloride Reagent->Reaction Oxime Oxime Derivative (Volatile & Stable) Reaction->Oxime 80°C, 30 min

Chemical derivatization pathway to enhance GC-MS stability and volatility.

References

  • Title: US20120202816A1 - Novel compounds (Thyroid receptor ligands for metabolic disorders)
  • Title: 7-Methoxy-6-methyl-indan-4-carbaldehyde - Contextualization within Indane Chemistry Source: Benchchem URL

Sources

Comparative

Comparative UV-Vis Spectroscopic Guide: 7-Methoxy-6-methyl-indan-4-carbaldehyde vs. Structural Analogs

Executive Summary In medicinal chemistry and drug development, the indane framework serves as a "privileged scaffold," frequently appearing in biologically active compounds due to its rigid, predictable geometry. 7-Metho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the indane framework serves as a "privileged scaffold," frequently appearing in biologically active compounds due to its rigid, predictable geometry. 7-Methoxy-6-methyl-indan-4-carbaldehyde (CAS No. 1092553-16-6) is a highly functionalized derivative of this class.

For researchers synthesizing or utilizing this intermediate, Ultraviolet-Visible (UV-Vis) spectroscopy is a frontline analytical tool for verifying structural integrity and electronic properties. This guide objectively compares the UV-Vis absorption profile of 7-Methoxy-6-methyl-indan-4-carbaldehyde against simpler structural alternatives (benzaldehyde and p-anisaldehyde) and provides a self-validating experimental protocol for high-fidelity spectral acquisition.

Mechanistic Grounding: Electronic Transitions & Substituent Effects

To understand the UV-Vis spectrum of 7-Methoxy-6-methyl-indan-4-carbaldehyde, we must analyze the causality behind its electronic transitions. The molecule features a primary chromophore (the benzene ring conjugated with the carbaldehyde group) modified by several auxochromes (the methoxy group, the methyl group, and the fused cyclopentane ring) [1].

  • π→π∗ Transitions: In an unsubstituted , the strong π→π∗ transition occurs at approximately 248 nm [2]. However, in our target compound, the methoxy (-OCH₃) and methyl (-CH₃) groups are strongly electron-donating via resonance (+M) and inductive (+I) effects. This creates a "push-pull" conjugated system with the electron-withdrawing aldehyde, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This decreased HOMO-LUMO gap results in a significant bathochromic shift (red shift) to longer wavelengths.

  • n→π∗ Transitions: The non-bonding ( n ) electrons on the carbonyl oxygen undergo an excitation to the π∗ anti-bonding orbital. While typically weak and appearing around 280 nm in benzaldehyde [3], the extended conjugation of the functionalized indane system pushes this transition further into the near-UV boundary (>320 nm).

Substituent_Effects Base Indane Core (UV Transparent > 250nm) Aldehyde 4-Carbaldehyde Group (π → π* & n → π* transitions) Base->Aldehyde Addition of Chromophore Conjugation Push-Pull Conjugated System (Decreased HOMO-LUMO Gap) Aldehyde->Conjugation Auxochromes 7-Methoxy & 6-Methyl (Electron Donating Groups) Auxochromes->Conjugation +M and +I Effects Result Target Compound Bathochromic & Hyperchromic Shift Conjugation->Result Spectral Red-Shift

Figure 1: Logical relationship of substituent effects on the UV-Vis absorption profile.

Comparative Spectral Analysis

To objectively evaluate the target compound, we must compare its spectral performance against simpler, commercially available alternatives. The table below illustrates how progressive functionalization alters the UV-Vis absorption profile.

CompoundStructural FeaturesPrimary λmax​ ( π→π∗ )Secondary λmax​ ( n→π∗ )Molar Absorptivity ( ϵ ) at Primary λmax​
Benzaldehyde Unsubstituted aromatic aldehyde~248 nm~280 nm~15,000 M⁻¹cm⁻¹
p-Anisaldehyde Aromatic aldehyde + 1 Methoxy~273 nm~310 nm~18,000 M⁻¹cm⁻¹
7-Methoxy-6-methyl-indan-4-carbaldehyde Indane core + Aldehyde + Methoxy + Methyl~285 nm~325 nm (shoulder)>20,000 M⁻¹cm⁻¹

Data Interpretation: The addition of the methoxy group in p-anisaldehyde [4] shifts the primary absorption peak by ~25 nm compared to benzaldehyde. The further rigidification by the indane ring and the addition of the methyl group in the target compound provides an additional ~12 nm shift. The hyperchromic effect (increase in ϵ ) makes the target compound highly detectable even at trace concentrations during HPLC-UV analysis.

Self-Validating Experimental Protocol for UV-Vis Acquisition

To ensure scientific integrity, the following protocol is designed as a self-validating system. By strictly controlling the variables, the calculated molar extinction coefficient ( ϵ ) acts as an internal quality control check for compound purity.

Step-by-Step Methodology

Step 1: Solvent Selection & Preparation

  • Action: Select HPLC-grade Ethanol (EtOH) or Acetonitrile (ACN) as the solvent. Prepare a 1.0 mM stock solution by accurately weighing the compound on a microbalance.

  • Causality: Polar protic solvents like ethanol stabilize the non-bonding ( n ) orbitals of the carbonyl oxygen via hydrogen bonding. This slightly blue-shifts the n→π∗ band while red-shifting the π→π∗ band, providing optimal peak separation for analysis.

Step 2: Baseline Correction (Solvent Blanking)

  • Action: Fill both the sample and reference quartz cuvettes (10 mm path length) with the pure solvent. Run a baseline scan from 200 nm to 400 nm.

  • Causality: Quartz is completely transparent in the UV region, unlike standard glass. Blanking subtracts the solvent's inherent UV cut-off absorbance and corrects for minor optical mismatches between the two cuvettes, ensuring the resulting spectrum is purely the analyte's.

Step 3: Concentration Optimization (The Beer-Lambert Validation)

  • Action: Dilute the stock to a working solution of 10 µM to 50 µM. Ensure the maximum absorbance ( Amax​ ) falls strictly between 0.1 and 1.0.

  • Causality: Absorbance values above 1.0 suffer from stray light effects and non-linear detector response, while values below 0.1 are dominated by instrumental noise. Keeping the absorbance within this linear dynamic range ensures the calculated ϵ is thermodynamically accurate.

Step 4: Spectral Acquisition & Purity Validation

  • Action: Scan the sample from 200 nm to 400 nm at a scan rate of 1 nm/s. Calculate the molar extinction coefficient using the Beer-Lambert Law ( A=ϵlc ).

  • Causality: If the calculated ϵ deviates significantly from the expected >20,000 M⁻¹cm⁻¹, the system self-reports an error: a lower ϵ indicates the presence of UV-transparent impurities (e.g., residual aliphatic solvents or salts), while a shifted λmax​ indicates potential degradation or oxidation of the aldehyde to a carboxylic acid.

UV_Workflow N1 Sample Preparation (10 µM in HPLC-grade EtOH) N2 Baseline Correction (Solvent Blanking) N1->N2 N3 Spectral Acquisition (200 - 400 nm scan) N2->N3 N4 Data Processing (λmax & ε calculation) N3->N4

Figure 2: Standardized UV-Vis spectroscopic validation workflow for indane derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 240, Benzaldehyde". PubChem. URL:[Link]

  • ResearchGate. "UV absorption spectra of a benzaldehyde and b acetophenone in water". ResearchGate. URL:[Link]

  • National Institutes of Health (PMC). "Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent". PubMed Central. URL:[Link]

Validation

A Researcher's Guide to the Quantitative Analysis of 7-Methoxy-6-methyl-indan-4-carbaldehyde: A Comparative Assessment of qNMR and Chromatographic Techniques

In the landscape of pharmaceutical development and chemical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 7-Methoxy-6-methyl-indan-4-carbaldehyde,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 7-Methoxy-6-methyl-indan-4-carbaldehyde, a key structural motif in various synthetic pathways, demands precise analytical measurement to ensure quality, consistency, and regulatory compliance. This guide delves into the principles and practical application of quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound, while also providing a comparative overview of established chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The foundational principle of qNMR lies in the direct proportionality between the area of an NMR signal and the number of atomic nuclei contributing to that signal.[1][2] This inherent quantitative nature allows for the determination of a substance's concentration or purity without the need for compound-specific calibration curves, a significant advantage over many other analytical techniques.[1][2]

The Power of qNMR: A Direct and Absolute Approach

Quantitative NMR stands out as a versatile and non-destructive analytical tool for measuring the absolute concentration of compounds.[1] Its strength lies in its ability to directly detect the number of nuclei, offering a primary method of measurement.[3] This means that with a well-characterized internal standard of known purity, the exact amount of an analyte can be determined with high accuracy and traceability to the International System of Units (SI).[4][5]

Key Advantages of qNMR:

  • Absolute Quantification: Unlike chromatographic methods that often rely on response factors and calibration curves, qNMR can provide absolute quantification against a certified reference material.[1][2]

  • Non-destructive: The sample can be recovered and used for further analyses.[1]

  • Structural Confirmation: In a single experiment, qNMR provides both quantitative data and structural information, confirming the identity of the analyte.[6]

  • Versatility: It is applicable to a wide range of organic molecules that are soluble in a suitable deuterated solvent.[2][6]

For the specific case of 7-Methoxy-6-methyl-indan-4-carbaldehyde, the aldehyde proton signal, which is expected to appear in the downfield region of the ¹H NMR spectrum (typically between δ 9.5-10.5 ppm), serves as an ideal, well-resolved signal for quantification.[7]

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR offers significant advantages, it is essential to consider alternative techniques and their respective strengths and limitations.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal area is directly proportional to the number of nuclei.[1][5]Separation based on differential partitioning between a mobile and stationary phase, with UV detection.Separation of volatile compounds followed by mass-based detection and quantification.[8]
Quantification Absolute (with internal standard).[1]Relative (requires calibration with a reference standard).[9]Relative (can be absolute with isotopically labeled internal standards).[8]
Sample Prep Simple dissolution in a deuterated solvent with an internal standard.Can involve derivatization (e.g., with DNPH for aldehydes), filtration, and dilution.Often requires derivatization to increase volatility and thermal stability.[8][10]
Selectivity High, based on unique chemical shifts of protons.Good, dependent on column chemistry and mobile phase composition.Excellent, based on both retention time and mass fragmentation patterns.[8]
Sensitivity Generally lower than MS-based methods.Good, can be enhanced with derivatization.[9]Very high, especially with selected ion monitoring (SIM).[10]
Non-destructive Yes.[1]Yes.No.
Structural Info Yes, provides detailed structural information.[6]No.Yes, provides fragmentation patterns for identification.[11]
Traceability Directly traceable to SI units with a certified reference material.[3][12]Traceability is dependent on the purity of the reference standard.Traceability is dependent on the purity of the reference standard.
Making the Right Choice: A Decision Framework

The selection of the most appropriate analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a decision-making workflow.

Analytical Method Selection start Define Analytical Goal abs_quant Absolute Quantification Required? start->abs_quant high_sens High Sensitivity Required? abs_quant->high_sens No qnmr Use qNMR abs_quant->qnmr Yes struct_info Structural Confirmation Needed? high_sens->struct_info No gcms Consider GC-MS high_sens->gcms Yes hplc Consider HPLC-UV struct_info->hplc No struct_info->gcms Yes end Method Selected qnmr->end hplc->end gcms->end

Caption: Decision workflow for selecting an analytical method.

Experimental Protocol: qNMR Analysis of 7-Methoxy-6-methyl-indan-4-carbaldehyde

This section provides a detailed, step-by-step methodology for the quantitative analysis of 7-Methoxy-6-methyl-indan-4-carbaldehyde using ¹H-qNMR.

Materials and Reagents
  • Analyte: 7-Methoxy-6-methyl-indan-4-carbaldehyde (Purity to be determined)

  • Internal Standard (IS): Maleic acid (Certified Reference Material, CRM, with a known purity of ≥99.5%). Other suitable standards include Dimethyl sulfone or Benzoic acid.[13] The choice of internal standard is critical and should be based on its solubility in the chosen solvent, chemical stability, and the presence of signals that do not overlap with the analyte's signals.[13]

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) with low water content.[14] The solvent should completely dissolve both the analyte and the internal standard.[13]

Instrumentation
  • NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

  • Analytical Balance: Capable of weighing to at least 0.01 mg.

Sample Preparation Workflow

The following diagram outlines the key steps in preparing the sample for qNMR analysis.

qNMR Sample Preparation step1 Step 1 Accurately weigh ~10-20 mg of the analyte into a clean vial. step2 Step 2 Accurately weigh a similar amount of the internal standard into the same vial to achieve a near 1:1 molar ratio. step1->step2 step3 Step 3 Add a precise volume (e.g., 0.75 mL) of the deuterated solvent. step2->step3 step4 Step 4 Ensure complete dissolution by gentle vortexing or sonication. step3->step4 step5 Step 5 Transfer the solution to a clean, dry NMR tube. step4->step5

Caption: Step-by-step qNMR sample preparation workflow.

NMR Data Acquisition

To obtain accurate and reproducible quantitative data, specific NMR acquisition parameters must be carefully optimized.

  • Pulse Angle: A 90° pulse should be used for maximum signal excitation.[13][14]

  • Relaxation Delay (D1): This is a critical parameter. It should be set to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and internal standard signals being integrated.[13] A typical starting value is 30-60 seconds to ensure full relaxation and avoid signal saturation.

  • Number of Scans (NS): A sufficient number of scans (e.g., 16-64) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 250:1) for the peaks of interest.[13]

  • Temperature Control: Maintain a stable temperature (e.g., 25 °C) throughout the experiment.[13]

Data Processing and Analysis
  • Phasing and Baseline Correction: Manual and careful phasing and baseline correction are crucial for accurate integration.

  • Integration: Integrate the well-resolved aldehyde proton signal of 7-Methoxy-6-methyl-indan-4-carbaldehyde and a non-overlapping signal from the internal standard (e.g., the olefinic protons of maleic acid).

  • Purity Calculation: The purity of the analyte can be calculated using the following equation[14][15]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the internal standard

Conclusion: An Integrated Approach to Quantitative Analysis

For the robust and accurate quantification of 7-Methoxy-6-methyl-indan-4-carbaldehyde, qNMR presents a powerful and direct analytical method. Its ability to provide absolute quantification with inherent structural confirmation makes it a highly reliable technique, particularly in research and development settings.[6][16] While chromatographic methods like HPLC-UV and GC-MS offer higher sensitivity for trace analysis, they often require more extensive method development, including derivatization and the generation of calibration curves.[8]

Ultimately, the choice of analytical methodology should be guided by the specific requirements of the study, including the need for absolute versus relative quantification, sensitivity, and the availability of instrumentation and certified reference materials. An integrated approach, where qNMR is used for the primary characterization and purity assessment of reference standards, which are then used to calibrate chromatographic methods for routine analysis, can provide a comprehensive and robust quality control strategy.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Toxics, 7(2), 32. Available at: [Link]

  • Ensuring Traceability Using qNMR in the Quantitative Analysis of Formaldehyde and Acetaldehyde. (2020). Analytical Sciences, 36(10), 1239-1243. Available at: [Link]

  • Aldehyde GC Separation & Mass Spectra. (n.d.). Scribd. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • Determination of Aldehydes and Ketones in Oily Matrices using a Novel Dynamic Headspace Sampler Coupled to GC/MS. (2008). Gerstel GmbH & Co. KG. Available at: [Link]

  • Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. (1993). Analytical Biochemistry, 212(2), 484-491. Available at: [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters Corporation. Available at: [Link]

  • GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. (2018). American Journal of Analytical Chemistry, 9(1), 46-51. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020). AZoM. Available at: [Link]

  • Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. (1998). Journal of Agricultural and Food Chemistry, 46(12), 4934-4939. Available at: [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (1999). Analytical Chemistry, 71(21), 4747-4753. Available at: [Link]

  • Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. (2003). Journal of AOAC INTERNATIONAL, 86(4), 743-747. Available at: [Link]

  • 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. (2018). Talanta, 186, 339-346. Available at: [Link]

  • Stimuli Article (qNMR). (2020). US Pharmacopeia (USP). Available at: [Link]

  • What is qNMR and why is it important?. (2024). Mestrelab Resources. Available at: [Link]

  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. (n.d.). HWI group. Available at: [Link]

  • Absolute Quantification by qNMR. (n.d.). Enfanos. Available at: [Link]

  • Analysis of trace aldehydes in olive oil utilizing quantitative 1D and 2D nuclear magnetic resonance spectroscopy. (2018). Magnetic Resonance in Chemistry, 56(11), 1059-1066. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Available at: [Link]

  • Low-Field Benchtop NMR Spectroscopy for Quantification of Aldehydic Lipid Oxidation Products in Culinary Oils during Shallow Frying Episodes. (2023). Foods, 12(6), 1254. Available at: [Link]

  • Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. (2005). Journal of Natural Products, 68(1), 133-149. Available at: [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023). American Pharmaceutical Review. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). Metabolites, 13(5), 633. Available at: [Link]

  • A comparison of quantitative nuclear magnetic resonance methods: Internal, external, and electronic referencing. (2013). Magnetic Resonance in Chemistry, 51(10), 649-655. Available at: [Link]

  • Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. (2021). RSC Advances, 11(38), 23385-23390. Available at: [Link]

  • GUIDELINE FOR qNMR ANALYSIS. (2019). ENFSI. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. (2022). Critical Reviews in Analytical Chemistry, 52(7), 1639-1658. Available at: [Link]

  • Quantitative NMR Spectroscopy. (n.d.). University of Ottawa. Available at: [Link]

  • Universal Quantitative NMR Analysis of Complex Natural Samples. (2013). Current Opinion in Biotechnology, 24(1), 1-8. Available at: [Link]

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